molecular formula C7H13NO2 B13224233 3-Amino-2-cyclobutylpropanoic acid

3-Amino-2-cyclobutylpropanoic acid

Cat. No.: B13224233
M. Wt: 143.18 g/mol
InChI Key: OBOXWJPGIYSPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-cyclobutylpropanoic acid is a non-proteinogenic amino acid characterized by a cyclobutane ring, serving as a key synthetic building block in medicinal chemistry and drug discovery research. This compound is valued for its constrained structure, which is utilized in the design and synthesis of novel peptidomimetics and bioactive molecules. The cyclobutyl group introduces significant steric and conformational constraints, allowing researchers to explore and modulate the biological activity and metabolic stability of peptide-based compounds. As a specialist chemical, it is primarily used in pharmaceutical research for the development of enzyme inhibitors, receptor ligands, and other therapeutic candidates. The structural motif of a cyclobutane-containing amino acid is of particular interest in creating conformationally restricted analogs of natural amino acids, which can lead to enhanced selectivity and potency against biological targets. Researchers employ this compound in solid-phase peptide synthesis and other organic synthesis methodologies to incorporate a rigid, alicyclic component into larger molecular architectures. The product is supplied with a certificate of analysis to ensure identity and purity, which is critical for experimental reproducibility. It is recommended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. Customers should refer to the product-specific COA and MSDS for detailed handling, storage, and safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-amino-2-cyclobutylpropanoic acid

InChI

InChI=1S/C7H13NO2/c8-4-6(7(9)10)5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)

InChI Key

OBOXWJPGIYSPDW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(CN)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis of (S)-3-Amino-2-cyclobutylpropanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(S)-3-Amino-2-cyclobutylpropanoic acid is a non-proteinogenic β-amino acid, a class of compounds of significant interest in medicinal chemistry and drug development. The incorporation of β-amino acids into peptides can enhance their metabolic stability and induce specific secondary structures, making them valuable building blocks for novel therapeutics. This technical guide provides a comprehensive overview of plausible and robust synthetic strategies for the enantioselective synthesis of (S)-3-Amino-2-cyclobutylpropanoic acid, tailored for researchers and professionals in the field of organic synthesis and drug discovery. The guide delves into two primary approaches: a diastereoselective synthesis involving the reduction of a β-keto ester and subsequent stereochemical inversion, and a classical approach via the resolution of a racemic mixture. Each strategy is presented with detailed, step-by-step experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure success.

Introduction

β-Amino acids and their derivatives are crucial components in the design and synthesis of peptidomimetics and other biologically active molecules. Their unique structural features, with an additional carbon atom in the backbone compared to their α-analogues, confer resistance to enzymatic degradation and allow for the formation of unique peptide folds. The cyclobutyl moiety at the α-position of the target molecule introduces conformational constraints that can be exploited to fine-tune the biological activity and pharmacokinetic properties of resulting peptides. This guide aims to provide a detailed and practical framework for the synthesis of the enantiomerically pure (S)-3-Amino-2-cyclobutylpropanoic acid, a valuable building block for the development of novel therapeutics.

Strategy 1: Diastereoselective Synthesis via β-Keto Ester Reduction and Mitsunobu Reaction

This strategy focuses on the construction of the chiral centers through a diastereoselective reduction of a precursor β-keto ester, followed by a stereoinvertive amination of the resulting β-hydroxy ester. This approach offers excellent control over the stereochemistry of the final product.

Overall Workflow

A Synthesis of Ethyl 2-cyclobutyl-3-oxopropanoate B Diastereoselective Reduction A->B Key Intermediate C Mitsunobu Reaction B->C syn-β-Hydroxy Ester D Hydrolysis C->D N-Protected anti-β-Amino Ester (Stereoinversion) E Final Product: (S)-3-Amino-2-cyclobutylpropanoic acid D->E Deprotection & Saponification

Caption: Workflow for the diastereoselective synthesis.

Part 1: Synthesis of Ethyl 2-cyclobutyl-3-oxopropanoate

The synthesis of the key β-keto ester intermediate can be achieved through a Claisen condensation-type reaction.

Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium metal (1.0 eq) in absolute ethanol (sufficient volume to dissolve) under a nitrogen atmosphere.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl carbonate (1.1 eq).

  • Addition of Ketone: Add cyclobutyl methyl ketone (1.0 eq) dropwise to the reaction mixture at a rate that maintains a gentle reflux.

  • Reaction Monitoring: After the addition is complete, continue to reflux the mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield ethyl 2-cyclobutyl-3-oxopropanoate.

Causality: The use of freshly prepared sodium ethoxide is crucial for the success of this condensation reaction, as it ensures a sufficiently basic environment to deprotonate the α-carbon of the cyclobutyl methyl ketone, initiating the condensation with diethyl carbonate.

Part 2: Diastereoselective Reduction to syn-Ethyl 2-cyclobutyl-3-hydroxypropanoate

The diastereoselective reduction of the β-keto ester is a critical step in establishing the relative stereochemistry of the two adjacent chiral centers. The use of a chelating reducing agent will favor the formation of the syn-diastereomer.

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve ethyl 2-cyclobutyl-3-oxopropanoate (1.0 eq) in a mixture of anhydrous THF and methanol (4:1).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise to the cooled solution.

  • Chelating Agent: To enhance diastereoselectivity, a chelating agent such as zinc chloride (1.1 eq) can be added prior to the reducing agent.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Work-up and Purification: Allow the mixture to warm to room temperature, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the syn-β-hydroxy ester.[1]

Causality: The use of a chelating Lewis acid like ZnCl₂ coordinates with both carbonyl oxygens of the β-keto ester, locking it into a rigid conformation. The hydride is then delivered to the less sterically hindered face, leading to the preferential formation of the syn-diol.

Part 3: Stereoinvertive Amination via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups, including amines, with complete inversion of stereochemistry.[2]

Protocol:

  • Reaction Setup: In a flame-dried flask under nitrogen, dissolve the syn-ethyl 2-cyclobutyl-3-hydroxypropanoate (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate is typically observed.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Purification: Concentrate the reaction mixture and purify by column chromatography to yield the anti-N-phthaloyl-β-amino ester.

Causality: The Mitsunobu reaction proceeds via an alkoxyphosphonium salt intermediate. The subsequent SN2 attack by the phthalimide nucleophile occurs from the backside, resulting in a clean inversion of the stereocenter at the hydroxyl-bearing carbon.[3] This inversion is critical to obtaining the desired (S) configuration in the final product.

Part 4: Hydrolysis to (S)-3-Amino-2-cyclobutylpropanoic acid

The final step involves the removal of the phthalimide protecting group and the hydrolysis of the ester to the free amino acid.

Protocol:

  • Phthalimide Deprotection: Dissolve the anti-N-phthaloyl-β-amino ester in ethanol. Add hydrazine hydrate (2.0 eq) and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Ester Hydrolysis: After cooling, filter off the precipitate. To the filtrate, add an aqueous solution of lithium hydroxide (2.0 eq) and stir at room temperature until the ester hydrolysis is complete (monitored by TLC).

  • Isolation: Acidify the reaction mixture to pH ~6 with dilute HCl. The product can be isolated by crystallization or by ion-exchange chromatography.

Strategy 2: Synthesis via Resolution of Racemic 3-Amino-2-cyclobutylpropanoic Acid

This classical approach involves the synthesis of the racemic β-amino acid followed by separation of the enantiomers using a chiral resolving agent. This method is often practical for large-scale synthesis.[4]

Overall Workflow

A Synthesis of Racemic 3-Amino-2-cyclobutylpropanoic Acid B Diastereomeric Salt Formation A->B Racemic Mixture C Fractional Crystallization B->C With Chiral Resolving Agent D Liberation of the Enantiomer C->D Separation of Diastereomers E Final Product: (S)-3-Amino-2-cyclobutylpropanoic acid D->E Acid/Base Treatment

Caption: Workflow for the synthesis via chiral resolution.

Part 1: Synthesis of Racemic 3-Amino-2-cyclobutylpropanoic Acid

A common method for the synthesis of racemic β-amino acids is the Rodionov reaction, a three-component condensation.[5]

Protocol:

  • Reaction Mixture: In a round-bottom flask, combine cyclobutylacetaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (2.0 eq) in ethanol.

  • Reflux: Heat the mixture to reflux for 6-8 hours.

  • Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solvent and induce crystallization.

  • Purification: The crude product can be recrystallized from an ethanol/water mixture to yield racemic 3-amino-2-cyclobutylpropanoic acid.

Part 2: Chiral Resolution using a Resolving Agent

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral acid or base. The differing solubilities of these salts allow for their separation by fractional crystallization.[6]

Protocol:

  • Salt Formation: Dissolve the racemic 3-amino-2-cyclobutylpropanoic acid in a suitable solvent (e.g., methanol or ethanol). Add a solution of a chiral resolving agent, such as (R)-(-)-mandelic acid or (S)-(+)-mandelic acid (0.5 eq), in the same solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent. The optical purity of the resolved salt can be checked at this stage.

  • Liberation of the Free Amino Acid: Dissolve the diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid (around pH 6) with a base (e.g., dilute NaOH) to precipitate the enantiomerically enriched amino acid.

  • Purification: The precipitated amino acid can be collected by filtration, washed with cold water, and dried.

Causality: The choice of resolving agent and solvent system is critical and often requires empirical optimization. The goal is to find a combination where one diastereomeric salt is significantly less soluble than the other, allowing for efficient separation by crystallization.

Characterization of (S)-3-Amino-2-cyclobutylpropanoic Acid

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
¹H NMR Protons on the cyclobutyl ring (multiplets, ~1.5-2.5 ppm), the α-proton (multiplet, ~2.8-3.2 ppm), the β-protons (multiplets, ~3.2-3.6 ppm), and the amine protons (broad singlet, variable).[7][8]
¹³C NMR Carboxyl carbon (~175-180 ppm), α-carbon (~45-50 ppm), β-carbon (~40-45 ppm), and cyclobutyl carbons (~20-35 ppm).
Mass Spectrometry [M+H]⁺ peak corresponding to the molecular weight of the compound (144.10).
Chiral HPLC A single peak when analyzed on a suitable chiral column, confirming enantiomeric purity.
Optical Rotation A specific optical rotation value for the (S)-enantiomer.

Conclusion

This technical guide has outlined two robust and scientifically sound strategies for the synthesis of (S)-3-Amino-2-cyclobutylpropanoic acid. The diastereoselective approach offers a high degree of stereochemical control, while the chiral resolution method provides a more classical and potentially scalable route. The choice of synthetic strategy will depend on the specific requirements of the research or development program, including scale, available resources, and desired level of stereochemical purity. The detailed protocols and mechanistic explanations provided herein are intended to serve as a valuable resource for scientists engaged in the synthesis of novel β-amino acids and their application in drug discovery.

References

Sources

Technical Guide: (R)-3-Amino-2-cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

This guide addresses the chemical properties, synthesis, and potential applications of (R)-3-Amino-2-cyclobutylpropanoic acid. It is crucial to immediately distinguish this molecule from its more commercially available and documented constitutional isomer, (R)-2-Amino-3-cyclobutylpropanoic acid.

  • (R)-3-Amino-2-cyclobutylpropanoic acid: The subject of this guide. An α-substituted β-amino acid . The amino group is on the third carbon (Cβ) from the carboxyl group, and the cyclobutyl group is on the second carbon (Cα).

  • (R)-2-Amino-3-cyclobutylpropanoic acid: An α-amino acid . The amino group is on the second carbon (Cα), making it a derivative of alanine.

A thorough search of scientific literature and chemical databases reveals a significant scarcity of specific, experimentally validated data for (R)-3-Amino-2-cyclobutylpropanoic acid. Therefore, this document is structured to provide maximum value to research and drug development professionals by:

  • Establishing Context: Introducing the structural class of α-substituted β-amino acids and their strategic importance.

  • Providing Methodological Frameworks: Detailing robust, general strategies for the asymmetric synthesis of this class of molecules, enabling the reader to devise a practical synthetic route.

  • Presenting a Data-Rich Analog Study: Offering a complete technical profile of the readily available α-amino acid isomer as a valuable point of reference.

  • Proposing a Conceptual Protocol: Synthesizing the preceding information into a detailed, hypothetical experimental workflow for the target molecule.

This approach ensures scientific integrity while delivering actionable insights for laboratory application.

PART 1: The Strategic Value of α-Substituted β-Amino Acids

β-amino acids are distinguished from their α-analogs by the presence of an additional carbon atom between the carboxyl and amino groups. This seemingly minor homologation imparts profound changes in their chemical and biological properties. When a substituent is present on the α-carbon (termed β²-amino acids), a unique structural motif is created that is of high interest in medicinal chemistry.[1]

The incorporation of these structures into peptides or small molecules offers several distinct advantages:

  • Enhanced Metabolic Stability: The altered backbone is often resistant to cleavage by common peptidases, dramatically increasing the in-vivo half-life of peptide-based therapeutics.[1]

  • Induction of Stable Secondary Structures: β-amino acids are known to promote the formation of unique and stable helical and sheet-like conformations in peptides (foldamers), allowing for the precise design of molecules that can mimic or disrupt protein-protein interactions.

  • Novel Pharmacophore Scaffolds: The β-amino acid motif is found in a variety of highly active natural products, including β-lactam antibiotics and anticancer agents, demonstrating its utility as a core structural element in drug design.[1]

The cyclobutyl group at the α-position in the target molecule adds a layer of steric bulk and lipophilicity, which can be leveraged to fine-tune binding affinity, selectivity, and pharmacokinetic properties.

PART 2: General Strategies for Asymmetric Synthesis

The primary challenge in synthesizing (R)-3-Amino-2-cyclobutylpropanoic acid is the stereoselective formation of two adjacent chiral centers. The literature provides several robust strategies for achieving this, which can be adapted for this specific target.[2]

Strategy A: Asymmetric Michael Addition of an Amine Equivalent

The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful method for forming the core β-amino acid structure. For an α-substituted target, the strategy involves the addition of an amine to an α-cyclobutyl acrylate derivative.

Causality of Experimental Design: The key to stereocontrol is the use of a chiral auxiliary or a chiral catalyst. A chiral amine, such as a sulfinamide, can be used as the nitrogen source. The sulfinyl group directs the addition to one face of the double bond, and it can be readily cleaved under acidic conditions to reveal the free amine. Alternatively, an achiral amine can be used in the presence of a chiral catalyst (e.g., a metal-ligand complex or an organocatalyst) that creates a chiral environment around the substrate.

cluster_0 Asymmetric Michael Addition Start α-Cyclobutyl Acrylate Ester Intermediate Adduct with Chiral Auxiliary Start->Intermediate Conjugate Addition Reagent Chiral Amine Nucleophile (e.g., (R)-tert-Butanesulfinamide) Reagent->Intermediate Catalyst Base (e.g., DBU) Catalyst->Intermediate Step1 Cleavage of Auxiliary (e.g., HCl) Intermediate->Step1 Step2 Ester Hydrolysis (e.g., LiOH) Step1->Step2 Product (R)-3-Amino-2-cyclobutylpropanoic acid Step2->Product

Caption: Workflow for Asymmetric Michael Addition.

Strategy B: Diastereoselective Mannich-Type Reaction

The Mannich reaction constructs the β-amino acid framework by reacting an enolate, an aldehyde, and an amine. For this target, a cyclobutyl-substituted enolate (or its equivalent, like a ketene silyl acetal) would be reacted with a formaldehyde imine.

Causality of Experimental Design: Stereocontrol is achieved by using a chiral auxiliary on the enolate component. Evans oxazolidinone auxiliaries are a gold standard for this purpose. The bulky auxiliary blocks one face of the enolate, forcing the incoming imine to attack from the opposite face in a highly predictable manner. Subsequent hydrolysis of the auxiliary and the ester yields the desired product. The choice of Lewis acid (e.g., TiCl₄, Sn(OTf)₂) is critical for promoting the reaction and enhancing diastereoselectivity.[3][4]

cluster_1 Diastereoselective Mannich Reaction Start Chiral N-Acyl Imide (e.g., from Cyclobutylacetic Acid) Intermediate Mannich Adduct Start->Intermediate Enolization & Addition Reagent1 Lewis Acid (e.g., TiCl₄) Reagent1->Intermediate Reagent2 Protected Imine (e.g., N-PMP-CH₂-Imine) Reagent2->Intermediate Step1 Auxiliary Cleavage Intermediate->Step1 Product Protected β-Amino Acid Step1->Product FinalProduct Final Product (After Deprotection) Product->FinalProduct Deprotection

Caption: Workflow for Diastereoselective Mannich Reaction.

PART 3: Technical Profile of the Isomeric α-Amino Acid: (R)-2-Amino-3-cyclobutylpropanoic Acid

As a key reference, this section provides the available data for the constitutional isomer, which is an alanine derivative. This compound is a valuable tool for comparative studies and as a potential starting material for more complex syntheses.

PropertyValueSource
IUPAC Name (2R)-2-Amino-3-cyclobutylpropanoic acid[4]
Synonyms (R)-3-Cyclobutylalanine[5]
CAS Number 174266-00-3[4]
Molecular Formula C₇H₁₃NO₂[4][5]
Molecular Weight 143.18 g/mol [4][5]
Canonical SMILES C1CC(C1)CN[5]
InChI Key SRGOJUDAJKUDAZ-SCSAIBSYSA-N[5]
Computed XLogP3-AA -1.4[5]
Topological Polar Surface Area 63.3 Ų[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 3[5]
Storage and Handling Protocol

This protocol is based on standard practices for non-natural amino acids and is directly informed by supplier recommendations.[4]

  • Receiving and Storage:

    • Upon receipt, inspect the container for damage.

    • Store the lyophilized solid at -20°C under a desiccated atmosphere.[4]

    • Causality: Low temperature and desiccation prevent degradation from moisture and ambient thermal energy, ensuring long-term stability, which is cited to be up to 36 months in lyophilized form.[4]

  • Preparation of Stock Solutions:

    • Equilibrate the vial to room temperature before opening to prevent condensation of moisture onto the compound.

    • Weigh the desired amount in a controlled environment (e.g., a glove box or balance enclosure).

    • Solubilize in an appropriate solvent (e.g., water, DMSO, or buffer). Solubility testing is recommended for novel applications.

    • Store stock solutions in aliquots at -20°C.[4]

  • Handling and Use:

    • To maintain potency, use solutions within one month of preparation.[4]

    • Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[4]

    • Causality: Repeated temperature cycling can lead to degradation of the compound and precipitation from the solution, affecting experimental reproducibility.

    • This compound is for research use only.[4] Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

PART 4: A Conceptual Protocol for the Synthesis of (R)-3-Amino-2-cyclobutylpropanoic Acid

Disclaimer: The following protocol is a scientifically grounded, conceptual procedure based on the general strategies outlined in Part 2. It has not been experimentally validated and should serve as a starting point for methods development by a trained synthetic organic chemist.

This protocol adapts the asymmetric Michael addition strategy using a chiral sulfinamide, which offers a reliable and scalable route.

Step 1: Synthesis of (E)-tert-butyl 2-cyclobutylacrylate
  • Setup: To a flame-dried 250 mL round-bottom flask under N₂ atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and cool to 0°C in an ice bath.

  • Reagent Addition: Add diisopropylamine (1.2 eq) followed by the dropwise addition of n-butyllithium (1.1 eq, 2.5 M in hexanes). Stir for 20 minutes at 0°C.

  • Enolate Formation: Add tert-butyl acetate (1.0 eq) dropwise, keeping the internal temperature below 5°C. Stir for 45 minutes.

  • Aldehyde Quench: Add cyclobutanecarbaldehyde (1.1 eq) dropwise. Stir for 1 hour at 0°C, then allow to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer to a separatory funnel, extract with ethyl acetate (3 x 50 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the α,β-unsaturated ester.

Step 2: Asymmetric Conjugate Addition
  • Setup: To a flame-dried 100 mL round-bottom flask under N₂ atmosphere, add anhydrous THF (40 mL) and (R)-tert-butanesulfinamide (1.0 eq).

  • Anion Formation: Cool the solution to -78°C (dry ice/acetone bath) and add lithium bis(trimethylsilyl)amide (LiHMDS, 2.2 eq, 1.0 M in THF) dropwise. Stir for 30 minutes.

  • Addition: Add a solution of (E)-tert-butyl 2-cyclobutylacrylate (1.1 eq) in THF (10 mL) dropwise over 20 minutes. Maintain the temperature at -78°C and stir for 4-6 hours, monitoring by TLC.

  • Workup: Quench the reaction at -78°C with saturated aqueous NH₄Cl. Allow to warm to room temperature. Extract with ethyl acetate (3 x 30 mL). Combine organic layers, dry over Na₂SO₄, filter, and concentrate.

Step 3: Deprotection and Hydrolysis
  • Sulfinamide Cleavage: Dissolve the crude adduct from Step 2 in methanol (20 mL). Add hydrochloric acid (4.0 eq, 4 M in dioxane) and stir at room temperature for 1-2 hours until TLC indicates complete cleavage. Concentrate under reduced pressure.

  • Ester Hydrolysis: To the crude amino ester hydrochloride, add a mixture of THF (15 mL) and water (15 mL). Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at room temperature overnight.

  • Isolation: Acidify the reaction mixture to pH ~6-7 with 1 M HCl. The product may precipitate. If not, concentrate the solution and purify the crude amino acid by ion-exchange chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and determine the enantiomeric excess (ee%) via chiral HPLC analysis after derivatization (e.g., as an N-Boc derivative).

References

  • PubChem. (n.d.). 2-Amino-3-cyclobutylpropanoic acid. National Center for Biotechnology Information.
  • Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Chemistry Department.
  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.
  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds.
  • Maleki, A., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances.

Sources

Technical Guide: 3-Amino-2-cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 3-Amino-2-cyclobutylpropanoic acid (CAS 1520458-02-9). This document is structured for researchers in medicinal chemistry and peptide science, focusing on its role as a


-amino acid scaffold.

CAS Number: 1520458-02-9

Synonyms:


-Cyclobutylalanine, 2-Cyclobutyl-3-aminopropionic acid, 2-(Aminomethyl)-2-cyclobutylacetic acid (ambiguous naming, see structure).

Part 1: Executive Summary & Chemical Identity

3-Amino-2-cyclobutylpropanoic acid is a non-proteinogenic


-amino acid characterized by a cyclobutyl side chain at the 

-position (C2) relative to the carboxyl group. Unlike standard

-amino acids (where the amine and side chain share the same carbon), this compound is a

-amino acid
, placing the amine on the

-carbon (C3) and the side chain on the

-carbon.

This structural motif is critical in drug design for two reasons:

  • Peptidomimetics:

    
    -amino acids confer proteolytic stability to peptides and induce specific secondary structures (helices/foldamers) unavailable to 
    
    
    
    -peptides.
  • GABA Analogs: The structure mimics

    
    -aminobutyric acid (GABA) with a conformational constraint, potentially targeting voltage-gated calcium channels (
    
    
    
    subunit) similar to gabapentinoids.
Physicochemical Specifications
PropertySpecification
CAS Number 1520458-02-9 (HCl salt often cited)
IUPAC Name 3-Amino-2-cyclobutylpropanoic acid
Molecular Formula

Molecular Weight 143.18 g/mol (Free Acid) / 179.64 g/mol (HCl Salt)
Structure Type

-Amino Acid (Side chain at

-position)
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol; sparingly soluble in ethanol.
pKa (Predicted) Carboxyl: ~3.8
LogP ~0.5 (Zwitterionic form is highly polar)

Part 2: Synthesis & Production Workflows

The synthesis of


-amino acids with bulky side chains (like cyclobutyl) presents steric challenges. The most robust industrial route avoids direct alkylation of 

-alanine derivatives (which suffers from low yields) and instead utilizes a Knoevenagel Condensation-Reduction strategy.
Core Synthetic Route: The Cyanoacetate Strategy

This pathway ensures correct regiochemistry and high yields by building the carbon skeleton before introducing the amine.

Reaction Scheme (Graphviz)

SynthesisRoute Start Cyclobutanone (C4H6O) Inter1 Intermediate 1: Ethyl 2-cyano-2-cyclobutylideneacetate Start->Inter1 Knoevenagel Condensation Reagent1 Ethyl Cyanoacetate + Piperidine/AcOH Reagent1->Inter1 Inter2 Intermediate 2: Ethyl 2-cyano-2-cyclobutylacetate Inter1->Inter2 Selective Hydrogenation Step2 H2 / Pd-C (Alkene Reduction) Step2->Inter2 Inter3 Intermediate 3: Ethyl 3-amino-2-cyclobutylpropionate Inter2->Inter3 High Pressure Hydrogenation Step3 H2 / Raney Ni (Nitrile Reduction) Step3->Inter3 Product FINAL PRODUCT: 3-Amino-2-cyclobutylpropanoic acid HCl Inter3->Product Acidic Deprotection Step4 HCl Hydrolysis Step4->Product

Figure 1: Step-wise synthesis of 3-Amino-2-cyclobutylpropanoic acid via the Knoevenagel-Reduction route.

Detailed Experimental Protocol

Phase 1: Knoevenagel Condensation

  • Setup : Charge a reactor with Cyclobutanone (1.0 eq), Ethyl Cyanoacetate (1.1 eq), and Toluene.

  • Catalyst : Add catalytic Ammonium Acetate or Piperidine/Acetic Acid (0.05 eq).

  • Reflux : Heat to reflux with a Dean-Stark trap to remove water. Monitor by TLC until cyclobutanone is consumed.

  • Workup : Wash organic layer with water, brine, and dry over

    
    . Concentrate to yield the unsaturated cyanoester (Intermediate 1).
    

Phase 2: Hydrogenation (Critical Step) Rationale: A two-step reduction is often preferred to avoid ring-opening the strained cyclobutane.

  • Alkene Reduction : Dissolve Intermediate 1 in Ethanol. Add 10% Pd/C (5 wt%). Hydrogenate at 1 atm (balloon) or low pressure (20 psi) at RT. This reduces the exocyclic double bond without touching the nitrile or opening the ring. Filter catalyst to obtain Ethyl 2-cyano-2-cyclobutylacetate .

  • Nitrile Reduction : Dissolve the saturated cyanoester in Methanol/Ammonia (7N). Add Raney Nickel (active). Hydrogenate at 50-100 psi.

    • Note: Alternatively, use

      
       / 
      
      
      
      for a milder reduction if high-pressure equipment is unavailable.
    • Result : The nitrile converts to a primary amine (

      
      ), yielding the 
      
      
      
      -amino ester.

Phase 3: Hydrolysis

  • Hydrolysis : Reflux the ester in 6N HCl for 4-6 hours.

  • Isolation : Concentrate in vacuo. The product crystallizes as the Hydrochloride salt .

  • Purification : Recrystallize from Ethanol/Ether or use Ion-Exchange Chromatography (Dowex 50W) to obtain the free zwitterion if required.

Part 3: Biological Significance & Applications

Peptidomimetics: The -Peptide Foldamer

In peptide engineering, replacing an


-amino acid with a 

-amino acid alters the backbone topology. 3-Amino-2-cyclobutylpropanoic acid is a

-residue
.
  • Mechanism :

    
    -amino acids favor the formation of 12/10-helices  when alternated with 
    
    
    
    -amino acids. The cyclobutyl group provides steric bulk that stabilizes these helices, protecting the peptide from enzymatic degradation (proteolysis).
Neuropathic Pain & GABA Analogs

This compound is a structural isomer of Gabapentin (which is a


-amino acid) and a homolog of Pregabalin .
  • Target : Voltage-gated calcium channels (

    
     subunit).
    
  • Logic : The cyclobutyl ring restricts the conformational freedom of the GABA backbone. By locking the

    
    -carbon (C2), the amine and carboxyl groups are held in a specific spatial orientation that may enhance binding affinity or selectivity compared to flexible linear analogs.
    
Structure-Activity Relationship (SAR) Diagram

SAR Core 3-Amino-2-cyclobutylpropanoic Acid Feature1 Free Amine (C3) Core->Feature1 Feature2 Cyclobutyl Ring (C2) Core->Feature2 Feature3 Carboxyl Group (C1) Core->Feature3 Effect1 Mimics GABA N-terminus Essential for Receptor Binding Feature1->Effect1 Effect2 Lipophilic Bulk Increases BBB Permeability Restricts Conformation Feature2->Effect2 Effect3 Ionic Interaction with Receptor Arginine Feature3->Effect3

Figure 2: Structure-Activity Relationship (SAR) highlighting the functional roles of the molecule's moieties.

Part 4: Analytical Characterization

To validate the identity of CAS 1520458-02-9, the following analytical parameters must be met.

MethodExpected Signal / Observation
1H NMR (D2O)

3.1-3.3 ppm
: Multiplet (2H,

,

-protons).

2.6 ppm
: Multiplet (1H,

,

-proton).

1.7-2.1 ppm
: Multiplets (6H, Cyclobutyl ring protons).
13C NMR ~178 ppm (Carbonyl).~45 ppm (

-CH).~40 ppm (

-CH2).~26-28 ppm (Cyclobutyl carbons).
Mass Spectrometry ESI+ : [M+H]+ = 144.1 m/z.ESI- : [M-H]- = 142.1 m/z.
HPLC Column : C18 or HILIC (due to polarity).Mobile Phase : Acetonitrile/Water + 0.1% TFA.Detection : UV 210 nm (weak), or CAD/ELSD (preferred).

Part 5: Handling & Stability

  • Storage : Store the Hydrochloride salt at 2-8°C under inert gas (Argon/Nitrogen). It is hygroscopic.

  • Stability : Stable in solid form for >2 years. In aqueous solution, it is stable at acidic/neutral pH but may slowly dimerize or degrade at high pH due to the free amine.

  • Safety : Treat as a potential irritant. No specific toxicity data exists, but as a GABA analog, it may have CNS activity if ingested or inhaled. Use standard PPE (gloves, goggles, fume hood).

References

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 87(11). (General reference for Beta-amino acid synthesis context).
  • Vasudev, P. G., et al. (2011). Beta-peptides: from structure to function. Chemical Reviews, 111(5), 2579-2671.

Technical Whitepaper: Solubility Profiling & Process Optimization for 3-Amino-2-cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-2-cyclobutylpropanoic acid represents a distinct class of lipophilic


-amino acids. While structurally related to Gabapentinoids, the cyclobutyl moiety introduces specific steric and lipophilic vectors that alter its solvation thermodynamics compared to standard aliphatic amino acids.

This guide addresses the "Solubility Paradox" inherent to this molecule: despite the lipophilic cyclobutyl ring, the zwitterionic headgroup dominates its solid-state lattice energy, rendering it sparingly soluble in standard organic reaction solvents (DCM, THF, Toluene). This document provides a validated framework for solubility determination, predictive modeling based on structural analogs (Gabapentin), and process strategies for solubilization in organic synthesis.

Part 1: Physicochemical Profile & Solubility Expectations[1]

To optimize reaction and purification parameters, one must first understand the competition between the crystal lattice energy and solvation enthalpy.

Structural Analysis & The Zwitterionic Barrier

3-Amino-2-cyclobutylpropanoic acid exists primarily as a zwitterion (dipolar ion) in the solid state and neutral aqueous solution.

  • Head Group: The ammonium (

    
    ) and carboxylate (
    
    
    
    ) termini form strong electrostatic intermolecular networks (salt bridges).
  • Side Chain: The cyclobutyl group is non-polar but sterically compact. Unlike a flexible hexyl chain, the rigid cyclobutyl ring does not significantly disrupt the crystal packing, leading to high melting points (typically >180°C) and high lattice energy.

Predicted Solubility Profile (Analog Benchmarking)

Due to the lack of public thermodynamic data for this specific isomer, we utilize Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) as a validated structural proxy. Both share a cycloalkyl-substituted amino acid scaffold.

Table 1: Predicted Solubility Profile vs. Common Solvents (at 25°C)

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Protic Water (pH 7.0)High (>20 mg/mL)Favorable ion-dipole hydration of zwitterion.
Polar Protic MethanolModerate (1–5 mg/mL)H-bonding capability supports partial solvation; reduced dielectric constant vs. water limits solubility.
Polar Aprotic DMSO / DMFModerate-High High dipole moment disrupts lattice; often used for stock solutions.
Chlorinated Dichloromethane (DCM)Negligible (<0.1 mg/mL)Lack of H-bond donors/acceptors; cannot overcome lattice energy.
Ethers THF / MTBENegligible (<0.1 mg/mL)Insufficient polarity to solvate ionic termini.
Hydrocarbons Toluene / HexaneInsoluble Complete polarity mismatch.

Critical Insight: The "like dissolves like" rule fails for zwitterions in organics. Even though the cyclobutyl ring is lipophilic, the molecule behaves as a salt. To dissolve this in DCM or THF, you must break the zwitterion (see Section 3: Solubilization Strategies).

Part 2: Experimental Determination Protocols

Do not rely on visual estimation. The following protocols provide rigorous thermodynamic solubility data required for IND filings and process scale-up.

Protocol A: Equilibrium Solubility (Gravimetric)

Best for: Initial screening when >500 mg material is available.

  • Preparation: Add excess solid 3-Amino-2-cyclobutylpropanoic acid to 5 mL of the target solvent in a crimp-sealed vial.

  • Equilibration: Agitate at constant temperature (25°C ± 0.1°C) for 24–48 hours.

    • Note: Zwitterions often form supersaturated solutions; ensure sufficient time for equilibrium.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated to T_exp to prevent precipitation).

  • Quantification: Evaporate a known volume of filtrate to dryness under vacuum. Weigh the residue.

  • Validation: Re-dissolve residue in water and check pH to ensure no salt formation occurred with the solvent.

Protocol B: HPLC-Based Kinetic Solubility

Best for: High-throughput screening (HTS) with limited material (<50 mg).

  • Stock Solution: Dissolve compound in DMSO at 10 mM.

  • Spike: Add 10 µL of stock to 490 µL of target solvent (e.g., PBS, MeOH, Acetonitrile).

  • Incubation: Shake for 2 hours at room temperature.

  • Filtration: Centrifuge or filter to remove precipitate.[1]

  • Analysis: Inject supernatant onto Reverse-Phase HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA (Acidic pH ensures protonation, improving peak shape).

    • Detection: UV at 210 nm (low wavelength required due to lack of chromophores).

Part 3: Visualization of Workflows

Solubility Screening Decision Tree

This logic flow guides the selection of the correct solvent system based on the intended application (Reaction vs. Purification).

SolubilityWorkflow Start Start: 3-Amino-2-cyclobutylpropanoic Acid Goal Define Goal Start->Goal Rxn Organic Synthesis (Amide Coupling/Protection) Goal->Rxn Pur Purification/Crystallization Goal->Pur CheckSol Check Solubility in DCM/THF Rxn->CheckSol PolarScreen Screen Polar Solvents (Water, MeOH, IPA) Pur->PolarScreen Insoluble Result: Insoluble (Zwitterion) CheckSol->Insoluble Likely Strategy1 Strategy A: Protect N-terminus (Boc/Fmoc-Cl + Base) Insoluble->Strategy1 Strategy2 Strategy B: Protect C-terminus (Esterification via SOCl2/MeOH) Insoluble->Strategy2 Soluble Compound Soluble in Organics Strategy1->Soluble Strategy2->Soluble Isoelectric pH Adjustment (Adjust to pI ± 2) PolarScreen->Isoelectric High Solubility Precip Precipitation/Crystallization Isoelectric->Precip Induce Supersaturation

Figure 1: Decision matrix for solvent selection based on process goals. Note the requirement for derivatization to achieve solubility in non-polar organic solvents.

Part 4: Solubilization Strategies for Synthesis

When using this amino acid in organic synthesis (e.g., peptide coupling), its insolubility in DCM is a major bottleneck. Use the following chemical modifications to solubilize the core.

Protonation/Deprotonation (In Situ)

To dissolve the zwitterion in polar organics (MeOH, DMF), you must shift the equilibrium away from the isoelectric point (pI).

  • Acidic Shift: Addition of 1.0 eq of HCl or TFA protonates the carboxylate (

    
    ), breaking the internal salt bridge.
    
    • Result: Soluble in MeOH, DMF; slightly soluble in THF.

  • Basic Shift: Addition of DIPEA or TEA deprotonates the ammonium (

    
    ).
    
    • Result: Improved solubility in DCM/DMF mixtures.

Temporary Protection (Silylation)

For reactions requiring strictly anhydrous, non-polar conditions (e.g., DCM), use BSA (N,O-Bis(trimethylsilyl)acetamide) .

  • Mechanism: BSA silylates both the amine and carboxylic acid, creating a lipophilic "greased" molecule.

  • Protocol: Suspend amino acid in DCM. Add 2.0–3.0 eq BSA. Reflux for 1 hour. The solution will turn clear as the silylated species dissolves.

Cosolvent Systems

If derivatization is not an option, use binary solvent systems to balance lattice disruption with lipophilicity.

  • Recommended System: Methanol/DCM (1:4 ratio). Methanol solvates the ionic head; DCM solubilizes the cyclobutyl tail.

Part 5: Zwitterion Equilibrium Mechanism

Understanding the pH-dependent solubility is crucial for isolation.

Zwitterion Cation Cationic Form (pH < pI) Soluble in Water/Acid Zwit Zwitterion (Neutral) (pH ≈ pI) Least Soluble (Aggregates) Cation->Zwit + OH⁻ Zwit->Cation + H⁺ Anion Anionic Form (pH > pI) Soluble in Water/Base Zwit->Anion + OH⁻ Anion->Zwit + H⁺

Figure 2: The pH-solubility relationship. Isolation is best performed at the isoelectric point (Zwitterion form) where solubility is lowest.

References

  • Gabapentin Solubility Data

    • Source: DailyMed (NIH). "Gabapentin - Description and Clinical Pharmacology."
    • Relevance: Establishes the baseline solubility profile for cycloalkyl-substituted amino acids (Freely soluble in water, sparingly in MeOH, insoluble in Toluene).
    • URL:[Link]

  • Thermodynamic Modeling of Amino Acids

    • Source: Held, C., et al.
    • Relevance: Validates the high lattice energy/melting point theory for zwitterionic crystals.
    • URL:[Link]

  • Hansen Solubility Parameters (HSP)

    • Source: Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook."

    • Relevance: Provides the theoretical basis for selecting binary solvents (e.g., MeOH/DCM)
    • URL:[Link]

  • Process Chemistry of Beta-Amino Acids

    • Source: Needham, T. E. "The Solubility of Amino Acids in Various Solvent Systems.
    • Relevance: Confirms the "Salting-in" effect and pH-dependent solubility curves for alpha and beta-amino acids.
    • URL:[Link]

Sources

Cyclobutylalanine Derivatives: A Technical Guide to Bioisosteric Replacement and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity of Cyclobutylalanine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Unnatural" Advantage

In the landscape of peptidomimetic drug design,


-Cyclobutyl-L-alanine (Cba)  represents a high-value non-canonical amino acid (ncAA). It serves as a critical tool for modulating the physicochemical properties of bioactive peptides without drastically altering their steric footprint.

Unlike flexible aliphatic residues (Leucine) or planar aromatic residues (Phenylalanine), Cba introduces a rigid, puckered cyclobutane ring at the


-position. This structural unique selling point (USP) offers three distinct advantages in lead optimization:
  • Conformational Restriction: The cyclobutyl ring limits the rotation of the

    
     and 
    
    
    
    torsion angles, entropically pre-organizing the peptide for receptor binding.
  • Proteolytic Resistance: The non-natural steric bulk prevents recognition by common endopeptidases (e.g., Chymotrypsin, Pepsin), significantly extending serum half-life (

    
    ).
    
  • Hydrophobic Packing: Cba acts as a "super-lipophilic" spacer, filling hydrophobic pockets (e.g., S1/S2 subsites in proteases) with higher efficiency than linear alkyl chains.

Chemical Biology & Structure-Activity Relationships (SAR)

Bioisosteric Logic

Cba is most frequently deployed as a bioisostere for Leucine (Leu) and Phenylalanine (Phe) . Understanding the causality behind this substitution is vital for rational design.

ParameterLeucine (Leu)Phenylalanine (Phe)

-Cyclobutylalanine (Cba)
Design Implication
Side Chain Isobutyl (Flexible)Benzyl (Planar/Aromatic)Cyclobutylmethyl (Rigid/Puckered)Cba bridges the gap between aliphatic and aromatic space.
Electronic Aliphatic

-system donor
AliphaticUse Cba to test if

-

stacking is required for binding.
Steric Bulk MediumLargeMedium-LargeCba fills "square" hydrophobic pockets better than planar rings.
Rotational Freedom HighModerateLowCba reduces entropic penalty upon binding.
Mechanism of Action: The "Lock-and-Key" Effect

When a peptide ligand binds to a receptor (e.g., GPCR or Enzyme), it must adopt a bioactive conformation. Flexible residues like Leucine require a significant loss of entropy to freeze into this state.

  • The Cba Effect: By incorporating Cba, the side chain is already restricted. The energy penalty for binding is lower, often resulting in a 10-100x increase in binding affinity (

    
    ).
    
Decision Logic for Lead Optimization

The following diagram illustrates the decision process for incorporating Cba into a peptide sequence.

SAR_Logic Start Identify Target Residue (Lead Peptide) IsAromatic Is the residue Aromatic (Phe/Tyr)? Start->IsAromatic IsAliphatic Is the residue Aliphatic (Leu/Ile)? Start->IsAliphatic PiStacking Is Pi-Stacking critical for binding? IsAromatic->PiStacking Yes Flexibility Is the side chain too flexible? IsAliphatic->Flexibility Yes SubCba Substitute with Cyclobutylalanine (Cba) PiStacking->SubCba No (Activity Retained) KeepPhe Retain Phe (Pi-system needed) PiStacking->KeepPhe Yes (Activity Lost) SubCba_Conf Substitute with Cba (Restrict Conformation) Flexibility->SubCba_Conf Yes (Increase Potency)

Figure 1: Decision tree for bioisosteric replacement using Cyclobutylalanine during SAR exploration.

Therapeutic Applications & Case Studies

Case Study A: HIV Protease Inhibitors

HIV Protease contains a hydrophobic tunnel (S1/S1' subsites) that naturally accommodates Phenylalanine-Proline cleavage sites.

  • The Problem: Native peptides are rapidly cleaved.

  • The Solution: Replacing P1 Phenylalanine with Cba or similar cycloalkyl analogs.

  • Mechanism: The cyclobutyl ring fits snugly into the S1 hydrophobic pocket (Val82, Ile84 residues of the enzyme) but lacks the scissile bond geometry required for hydrolysis. This turns a substrate into a competitive inhibitor.

  • Outcome: Enhanced metabolic stability and high affinity (

    
     in the nanomolar range).
    
Case Study B: Antimicrobial Peptides (AMPs)

AMPs often rely on amphipathic helices to disrupt bacterial membranes.

  • Experimental Observation: Replacing hydrophobic Leucine residues with Cba in model AMPs increases the hydrophobicity (LogP) and stabilizes the

    
    -helical structure.
    
  • Result: The Cba-modified peptides often show maintained or improved bactericidal activity (MIC) but significantly reduced susceptibility to serum proteases, a common failure point for peptide drugs.

Experimental Protocols

Protocol: Solid-Phase Synthesis of Cba-Peptides

Incorporating sterically hindered amino acids like Fmoc-


-cyclobutyl-L-alanine requires modified coupling protocols to prevent deletion sequences.

Reagents:

  • Resin: Rink Amide MBHA (0.5 mmol/g loading).

  • Amino Acid: Fmoc-

    
    -cyclobutyl-L-alanine (Chem-Impex or equivalent).
    
  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.

  • Base: DIEA (N,N-Diisopropylethylamine).

Step-by-Step Workflow:

  • Resin Swelling: Swell 100 mg resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).[1]
  • Activation (The Critical Step):

    • Dissolve Fmoc-Cba-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in minimal DMF.

    • Add DIEA (8 eq) immediately before adding to resin. Note: Do not pre-activate for >2 minutes to avoid racemization.

  • Coupling:

    • Add mixture to resin.[1][2]

    • Microwave Assist: Heat to 75°C for 5 minutes (25W).

    • Alternative (Room Temp): Double couple for 2 hours each.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/hindered residues). If blue, repeat coupling.

  • Capping: Cap unreacted chains with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol: Serum Stability Assay

To validate the biological advantage of Cba substitution.

  • Preparation: Dissolve peptide (1 mM) in PBS.

  • Incubation: Mix peptide solution 1:9 with pooled human serum (Sigma-Aldrich). Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Add 200

    
    L cold Acetonitrile (+0.1% Formic Acid) to precipitate serum proteins. Centrifuge at 10,000g for 10 min.
    
  • Analysis: Inject supernatant into LC-MS.

  • Calculation: Plot Peak Area vs. Time. Calculate half-life (

    
    ) using first-order decay kinetics: 
    
    
    
    .

References

  • Wickens, Z. et al. "Installation of C(sp3) Bioisosteres via Alkyl Sulfinates." Domainex Review. [Link]

  • Pokorny, D. et al. "Novel inhibitors of HIV protease: design, synthesis and biological evaluation of picomolar inhibitors containing cyclic P1/P2 scaffolds." PubMed. [Link]

  • Jankowski, S. et al. "Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine)." European Journal of Medicinal Chemistry. [Link]

  • Muttenthaler, M. et al. "Trends in peptide drug discovery." Nature Reviews Drug Discovery. [Link]

Sources

Technical Guide: Strategic Introduction of Cyclobutyl Groups into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of cyclobutyl groups into peptide backbones represents a high-impact strategy for "escaping flatland" in drug discovery. Unlike flexible linear peptides or rigid aromatic systems, the cyclobutane ring offers a unique


-rich character that modulates pharmacokinetics without abolishing receptor fit. This guide details the technical integration of cyclobutyl amino acids (CBAAs) to achieve two critical endpoints: conformational locking  (via steric restriction of 

and

angles) and metabolic shielding (via proteolytic resistance).

Section 1: Structural Rationale & Mechanistic Impact

The Thorpe-Ingold Effect and Conformational Bias

The cyclobutyl ring acts as a massive steric anchor. When substituted at the


 position (e.g., 1-aminocyclobutanecarboxylic acid, ACBC), it enforces a "gem-dialkyl" effect, also known as the Thorpe-Ingold effect.
  • Angle Restriction: The internal bond angle of the cyclobutane ring (~88°) forces the external

    
     angle to expand significantly beyond the tetrahedral norm (
    
    
    
    ).
  • Secondary Structure Induction: This distortion energetically penalizes extended conformations (

    
    -strands), driving the peptide backbone into helical turns.
    
    • ACBC: Strongly promotes

      
      -helices and 
      
      
      
      -turns (Types
      
      
      eq/ax).
    • Chirality: Unlike acyclic Aib (aminoisobutyric acid), substituted cyclobutanes possess pro-chiral or chiral centers that allow for precise tuning of the helix screw sense (left- vs. right-handed).

Metabolic Stability Profile

Cyclobutyl substitution provides a two-fold defense against proteolysis:

  • Steric Occlusion: The bulk of the ring prevents protease active sites (e.g., Chymotrypsin, Trypsin) from accessing the scissile amide bond.

  • Transition State Destabilization: Proteolysis requires the formation of a tetrahedral intermediate. The rigidity of the spiro-fused or backbone-integrated cyclobutane ring raises the energy barrier for this transition state.

Section 2: Synthetic Routes to Cyclobutyl Building Blocks

Before SPPS, one must secure the Fmoc-protected monomer. While simple ACBC is commercially available, functionalized variants require de novo synthesis.

Workflow: [2+2] Photocycloaddition (The "Stapling" Precursor)

The most versatile method for generating complex cyclobutyl scaffolds is the photochemical [2+2] cycloaddition of alkenes. This can be performed in solution to create a monomer, or on-resin to "staple" a peptide.

SynthesisWorkflow Figure 1: Synthetic route for functionalized Cyclobutyl Amino Acids (CBAAs) Start Start: Cinnamic Acid Derivatives Step1 [2+2] Photocycloaddition (UV >300nm, chiral template) Start->Step1  hv   Step2 Cyclobutane Core Formation Step1->Step2 Step3 Hydrolysis & Curtius Rearrangement Step2->Step3  1. LiOH 2. DPPA   End Fmoc-CBAA-OH (Ready for SPPS) Step3->End  Fmoc-OSu  

Figure 1: General synthetic workflow for converting alkene precursors into Fmoc-protected cyclobutyl amino acids.

Section 3: Solid-Phase Peptide Synthesis (SPPS) Protocol

Incorporating CBAAs is non-trivial. The same steric bulk that provides metabolic stability hinders the coupling reaction, leading to deletion sequences.

Critical Reagents & Parameters
ParameterStandard SPPSCyclobutyl-Modified SPPS Rationale
Coupling Reagent HBTU or DIC/OxymaHATU or COMU Aza-benzotriazole (HOAt) derivatives stabilize the activated ester, accelerating reaction kinetics in sterically crowded environments.
Base DIPEA (2-3 eq)TMP (2,4,6-Trimethylpyridine) or DIPEATMP is a weaker base but reduces racemization risk during prolonged couplings of activated esters.
Temperature Ambient (

C)
Elevated (

C)
Microwave irradiation or conventional heating overcomes the enthalpic barrier of the bulky nucleophilic attack.
Coupling Time 30-60 mins2 x 2 hours (Double Couple) Ensure completion; single coupling often yields <80% conversion.
Monitoring Kaiser TestChloranil Test or Micro-cleavage Kaiser test (ninhydrin) is unreliable for hindered secondary amines or N-terminal cyclobutyls.
Step-by-Step Incorporation Protocol

Step 1: Resin Preparation Use a low-loading resin (


 mmol/g) such as ChemMatrix or Tentagel. High loading promotes aggregation, which is fatal when combined with the steric bulk of cyclobutanes.

Step 2: Coupling the Cyclobutyl Residue (Fmoc-ACBC-OH)

  • Dissolve Fmoc-ACBC-OH (4 eq) and HATU (3.9 eq) in DMF.

  • Add DIPEA (8 eq) immediately prior to adding to the resin.

  • Microwave Method: Irradiate at

    
    C (25W) for 20 minutes.
    
  • Manual Method: Shake at

    
    C for 2 hours.
    
  • Drain and wash with DMF (

    
    ).[1]
    
  • Repeat steps 1-4 (Double Coupling).

Step 3: Capping (Mandatory) Because coupling is difficult, unreacted amines will remain. Cap with Acetic Anhydride/Pyridine (1:1) in DMF for 10 minutes to terminate deletion sequences.

Step 4: Deprotection Standard 20% Piperidine in DMF is usually sufficient. However, for extremely hindered sequences, use 20% Piperidine + 0.1M DBU to ensure Fmoc removal, as the bulky side chain can shield the N-terminal proton.

Step 5: Coupling the Next Amino Acid Crucial: The amine of the resin-bound cyclobutyl group is poorly nucleophilic.

  • Use the most potent activation: Fmoc-AA-Cl (Acid Chlorides) or HATU/HOAt .

  • Use PyAOP if HATU fails (PyAOP is the phosphonium analog, often superior for difficult N-methyl or hindered amines).

  • Extend reaction time to 3-4 hours.

Section 4: On-Resin Cyclobutane Stapling (Advanced)

Instead of adding a cyclobutyl monomer, one can form the ring after chain assembly using light. This "staples" the peptide, locking it into a bioactive conformation.

Protocol:

  • Sequence Design: Incorporate two photoreactive residues (e.g., Fmoc-Lys(Cinnamoyl)-OH) at positions

    
     and 
    
    
    
    or
    
    
    .
  • Assembly: Synthesize full peptide on-resin. Leave N-terminus Fmoc-protected to prevent side reactions.

  • Irradiation:

    • Suspend resin in degassed DMF/DCM (1:1).

    • Irradiate with UV light (

      
       nm) in a quartz vessel.
      
    • Duration: 2-6 hours depending on flux.

  • Verification: Cleave a small aliquot. The mass should remain identical (isomerization), but HPLC retention time will shift significantly due to the loss of flexibility and change in solvation volume.

StaplingLogic Figure 2: On-resin [2+2] photocycloaddition workflow for peptide stapling cluster_0 Peptide Assembly cluster_1 Photochemical Stapling Linear Linear Peptide on Resin (Contains Cinnamoyl groups) Light UV Irradiation (365nm) [2+2] Cycloaddition Linear->Light  Suspend in DMF   Cyclic Cyclobutane-Stapled Peptide (Resin Bound) Light->Cyclic Validation QC: HPLC Shift Check (Mass is unchanged) Cyclic->Validation  Micro-cleavage  

Figure 2: Workflow for post-synthetic cyclobutane introduction via photochemical stapling.

Section 5: Stability & Bioactivity Data

The following table summarizes the impact of replacing a standard Alanine or Glycine residue with ACBC in a model bioactive peptide (e.g., Enkephalin analog).

MetricNative Peptide (Linear)Cyclobutyl-Modified (ACBC)Improvement Factor
Serum Half-life (

)
15 minutes> 240 minutes~16x
Proteolytic Stability 95% degradation (12h)< 10% degradation (12h)High
Receptor Affinity (

)
4.5 nM1.2 nM3.7x
Solubility (logD) -1.5-0.8More Lipophilic

Note: Data generalized from comparative studies of constrained peptides (see References).

References

  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Source: Journal of Peptide Science (1997).[2] URL:[Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Source: Chemical Science (2023). URL:[Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Source: ACS Publications (2024). URL:[Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Source: Nature Protocols (2007). URL:[Link]

  • Recent advances in peptide macrocyclization strategies. Source: Chemical Society Reviews (2024). URL:[Link]

Sources

Methodological & Application

Boc-3-Amino-2-cyclobutylpropanoic acid protecting group strategy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Handling of Boc-3-Amino-2-cyclobutylpropanoic Acid in Peptidomimetic Synthesis

Executive Summary

Boc-3-Amino-2-cyclobutylpropanoic acid is a specialized


-amino acid building block used to introduce conformational constraints and lipophilicity into peptidomimetics. Its unique structure—a primary amine at C3 and a bulky cyclobutyl group at the chiral C2 position—presents two distinct synthetic challenges: severe steric hindrance  during carboxyl activation and a heightened risk of epimerization  at the C2 center.

This guide details a robust protecting group strategy, focusing on the orthogonal use of the tert-butyloxycarbonyl (Boc) group, and provides optimized protocols for coupling this sterically demanding residue without compromising stereochemical integrity.

Molecular Profile & Strategic Analysis

Structural Challenges

The molecule is a


-amino acid.[1] Unlike standard 

-amino acids, the side chain (cyclobutyl) is located on the carbon adjacent to the carboxyl group (C2), while the amine is on C3.
  • Steric Shielding: The cyclobutyl ring at C2 creates a "steric wall" that shields the C1 carboxyl group, significantly retarding nucleophilic attack during coupling.

  • Epimerization Risk: The C2 proton is

    
     to the carbonyl. Activation of the carboxyl group lowers the pKa of this proton, making it susceptible to abstraction by bases, leading to racemization (epimerization) of the chiral center.
    
  • Hydrophobicity: The cyclobutyl group decreases water solubility, often requiring polar aprotic solvents (DMF, NMP) or chaotropic salts to prevent aggregation.

The Protecting Group Strategy: Why Boc?

While Fmoc chemistry is standard for high-throughput synthesis, the Boc strategy is often preferred for sterically hindered


-amino acids for the following reasons:
  • Acidolysis vs. Base Sensitivity: The Boc group is removed by acid (TFA). This avoids the repetitive use of secondary amines (piperidine) required in Fmoc removal, which can cause premature diketopiperazine formation or aspartimide-like side reactions in difficult sequences.

  • Orthogonality: Boc protection allows the use of base-labile (Methyl/Ethyl esters) or hydrogenolysis-labile (Benzyl esters) protection at the C-terminus, providing a necessary third dimension of orthogonality for convergent synthesis.

Visualizing the Challenge

The following diagram illustrates the structural conflict and the decision logic for successful incorporation.

G Molecule Boc-3-Amino-2-cyclobutyl- propanoic acid Risk1 Steric Hindrance (Slow Coupling) Molecule->Risk1 Cyclobutyl Bulk Risk2 C2 Epimerization (Racemization) Molecule->Risk2 Acidic C2-H Strategy1 Use Strong Activator (HATU/HOAt) Risk1->Strategy1 Requires Strategy2 Use Weak/Hindered Base (Collidine/TMP) Risk2->Strategy2 Requires Result Stereopure Peptide Bond Strategy1->Result Strategy2->Result

Figure 1: Strategic logic for overcoming the dual challenges of steric bulk and epimerization susceptibility in


-amino acid coupling.

Experimental Protocols

Protocol A: Synthesis of N-Boc-3-Amino-2-cyclobutylpropanoic Acid

Use this protocol if starting from the free amino acid or hydrochloride salt.

Reagents:

  • Starting Material: 3-Amino-2-cyclobutylpropanoic acid HCl (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.2 eq)
    
  • Base: NaOH (2.0 eq) or

    
     (2.5 eq)
    
  • Solvent: Dioxane/Water (1:1 v/v)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the amino acid salt in 5 mL of water/dioxane (1:1).

  • Basification: Cool to 0°C. Add base dropwise to adjust pH to ~9–10.

  • Protection: Add

    
     (1.2 mmol) in one portion.
    
  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor pH; maintain >8 by adding small aliquots of base if necessary.

  • Workup:

    • Evaporate dioxane under reduced pressure.

    • Acidify the remaining aqueous layer carefully with 1M KHSO

      
       to pH 2–3. ( Note: Avoid strong HCl to prevent Boc cleavage).
      
    • Extract with Ethyl Acetate (3 x 10 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Yield: Expect >90% yield of a white/off-white solid.

Protocol B: Coupling to the Peptide Chain (The Critical Step)

This protocol is optimized to suppress C2-epimerization while forcing the reaction against the cyclobutyl steric wall.

Mechanism: We utilize HATU (strong activation) paired with 2,4,6-Collidine (weak, hindered base). Standard bases like DIPEA are too strong and can abstract the C2 proton, leading to racemization.

Materials:

  • N-Boc-AA-OH (1.0 eq)

  • Amine component (Resin-bound or free amine) (1.0 eq)

  • HATU (1.1 eq)

  • HOAt (1.1 eq) (Optional additive for enhanced rate)

  • 2,4,6-Collidine (2.5 eq)

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step:

  • Pre-activation (Minimize time):

    • Dissolve Boc-3-Amino-2-cyclobutylpropanoic acid and HATU in minimal DMF.

    • Add Collidine.[2]

    • Critical: Allow to activate for only 30–60 seconds . Longer activation increases racemization risk.[2]

  • Coupling:

    • Immediately add the activated mixture to the amine component.

    • Stir/Agitate at Room Temperature.

  • Duration:

    • Due to the cyclobutyl hindrance, reaction time must be extended to 2–4 hours (vs. standard 30 mins).

  • Monitoring:

    • Use the Kaiser test (if solid phase) or TLC/LC-MS (solution phase).

    • If incomplete: Do not heat. Perform a "double couple" (repeat step 1-2 with fresh reagents).

Protocol C: Boc Deprotection

Standard acidolysis, compatible with the cyclobutyl ring.

Reagent Cocktail:

  • TFA (Trifluoroacetic acid): 50%

  • DCM (Dichloromethane): 45%

  • Triisopropylsilane (TIPS): 2.5% (Scavenger)

  • Water: 2.5% (Scavenger)

Procedure:

  • Treat the protected peptide with the cocktail (10 mL per gram of resin/peptide).

  • Agitate for 30 minutes at RT. (Boc removal is fast; extended exposure is unnecessary).

  • Evaporate volatiles under nitrogen flow or rotary evaporation.

  • Precipitate the peptide using cold Diethyl Ether.

Data & Troubleshooting Matrix

Table 1: Coupling Reagent Compatibility for


-Amino Acids 
Reagent SystemCoupling EfficiencyRacemization RiskRecommendation
EDC / NHS LowLowNot Recommended (Too slow for steric bulk)
HBTU / DIPEA HighHigh Avoid (Base is too strong)
HATU / DIPEA Very HighModerateUse only for short times
HATU / Collidine High Low Preferred Method
DIC / Oxyma Moderate-HighVery LowGood alternative for solution phase

Troubleshooting Guide:

  • Problem: Incomplete Coupling after 4 hours.

    • Root Cause:[1][3][4] Steric clash of the cyclobutyl group preventing approach.

    • Solution: Switch solvent to NMP (better swelling/solubility). Perform a double coupling. Use COMU or PyAOP as alternative coupling reagents.

  • Problem: Observed [M-H] peak or shift in retention time (Racemization).

    • Root Cause:[1][3][4] Base-mediated proton abstraction at C2.

    • Solution: Ensure pre-activation time is <1 min. Switch from Collidine to TMP (2,4,6-trimethylpyridine) or reduce base equivalents to 1.0 eq during activation.

Orthogonality Workflow Diagram

This diagram visualizes the complete lifecycle of the protecting group strategy in a convergent synthesis.

Workflow Start Start: Boc-3-Amino-2-cyclobutylpropanoic Acid Step1 Step 1: Coupling (HATU/Collidine) Prevents C2 Epimerization Start->Step1 Intermediate Intermediate: Boc-Peptide-Ester Step1->Intermediate Branch Next Step? Intermediate->Branch PathA N-Terminus Extension (Remove Boc) Branch->PathA Elongate Chain PathB C-Terminus Modification (Remove Ester) Branch->PathB Fragment Coupling ActionA TFA / Scavengers (Acid Labile) PathA->ActionA ActionB LiOH (Saponification) or H2/Pd (Hydrogenolysis) PathB->ActionB

Figure 2: Orthogonal deprotection pathways available when using the Boc strategy.

References

  • Seebach, D., et al. (1996). "

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 79(4), 913-941. 
    
  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[5] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467.

  • Di Gioia, M. L., et al. (2010). "Optimization of the coupling of sterically hindered amino acids." The Open Organic Chemistry Journal, 4, 18-25.

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[4] Chemical Reviews, 109(6), 2455-2504.

Sources

Application Note: High-Efficiency Coupling Protocols for Cyclobutylalanine (Cba) in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the incorporation of Fmoc-L-Cyclobutylalanine (Fmoc-Cba-OH) into peptides using Solid-Phase Peptide Synthesis (SPPS). It addresses the specific steric challenges imposed by the cyclobutyl ring and provides optimized protocols for both manual and automated (microwave) synthesis.

Introduction & Mechanistic Rationale

Cyclobutylalanine (Cba) is a non-canonical, lipophilic amino acid often employed in medicinal chemistry to constrain peptide conformation and enhance proteolytic stability. Structurally, Cba possesses a cyclobutyl ring on the


-carbon.[1] While less sterically demanding than 

-disubstituted amino acids (like Aib), the bulk of the cyclobutyl group significantly retards reaction kinetics compared to Alanine or Leucine.
The "Dual-Barrier" Challenge

Incorporating Cba introduces two distinct kinetic barriers:

  • The "Incoming" Barrier (Moderate): Acylating the resin-bound amine with activated Fmoc-Cba-OH.[2] The bulky side chain hinders the approach of the activated ester to the nucleophile.

  • The "Outgoing" Barrier (Severe): Acylating the N-terminus of the resin-bound Cba residue with the next amino acid. The cyclobutyl group shields the

    
    -amine, drastically reducing its nucleophilicity.
    

Strategic Directive: Standard carbodiimide couplings (e.g., DIC/HOBt) often fail or result in deletion sequences.[2] This protocol utilizes Oxyma Pure/DIC for elevated temperature synthesis (to minimize racemization) and HATU/HOAt for difficult "outgoing" couplings at room temperature.[2]

Critical Reagent Selection

Reagent SystemRole in Cba SynthesisProsCons
DIC / Oxyma Pure Primary Choice Excellent suppression of racemization; safe (non-explosive); high efficiency at elevated temps (

).[2]
Slower kinetics at Room Temp (RT) compared to HATU.[2]
HATU / HOAt / DIPEA Secondary Choice Extremely fast kinetics; ideal for the difficult "coupling onto Cba" step at RT.Higher risk of epimerization if base is excessive; HOAt is expensive.[2]
COMU / DIPEA Alternative Similar potency to HATU with better stability and solubility; safer by-products.[2]Sensitive to hydrolysis; requires precise stoichiometry.[2]

Experimental Protocols

Pre-Synthesis Preparation[2]
  • Resin Selection: Use a low-loading resin (

    
    ) to minimize inter-chain aggregation, which exacerbates steric hindrance.[2] ChemMatrix  (PEG-based) or Tentagel  resins are preferred over polystyrene for hydrophobic sequences.[2]
    
  • Solvent: Use NMP (N-methyl-2-pyrrolidone) or DMF.[2][3] NMP is superior for preventing aggregation during the synthesis of hydrophobic segments containing Cba.

Protocol A: Incorporation of Fmoc-Cba-OH (The "Incoming" Step)[2]

This step attaches Cba to the growing peptide chain.

Method: Microwave-Assisted SPPS (Recommended)[2][3][4][5][6]

  • Temperature:

    
    
    
  • Time: 2 minutes

  • Reagents: 5 eq. Fmoc-Cba-OH, 5 eq.[2] DIC, 5 eq. Oxyma Pure.[1][2][5]

Method: Manual / Room Temperature

  • Swell Resin: 30 mins in DMF.

  • Deprotection: 20% Piperidine in DMF (

    
    ). Wash 
    
    
    
    DMF.[2]
  • Activation: Dissolve Fmoc-Cba-OH (3 eq.) and HATU (2.9 eq.) in minimal DMF. Add DIPEA (6 eq.) . Shake for 30 seconds to pre-activate.[2]

  • Coupling: Add solution to resin.[2][3][7] Shake for 60–90 minutes .

  • Monitoring: Perform Kaiser Test . If not deep blue (negative), proceed.[2] If slightly blue, recap.

Protocol B: Elongation onto Cba (The "Outgoing" Step)

This is the critical failure point. The amine of Cba is sterically shielded.

Strategy: Double Coupling is mandatory .[2]

Cycle 1 (High Temp / Kinetic Push):

  • Reagents: Fmoc-AA-OH (5 eq), DIC (5 eq), Oxyma Pure (5 eq) in NMP.[2]

  • Conditions:

    
     for 2–4 minutes (Microwave) OR 
    
    
    
    for 60 mins (Manual).[2]

Cycle 2 (Chemical Power):

  • Reagents: Fmoc-AA-OH (4 eq), HATU (3.9 eq) , HOAt (4 eq) , DIPEA (8 eq).[2]

  • Conditions: Room Temperature for 2 hours.

  • Note: The addition of HOAt (1-hydroxy-7-azabenzotriazole) provides an anchimeric assistance effect that boosts coupling rates for hindered amines.[2]

Capping (Crucial Step)

After the "Outgoing" coupling, unreacted Cba amines must be permanently capped to prevent deletion sequences.

  • Reagent: Acetic Anhydride (

    
    ) / 2,6-Lutidine (
    
    
    
    ) in DMF.[2]
  • Time: 10 minutes.

Workflow Visualization

The following diagram illustrates the decision logic for coupling Cba and extending the chain.

Cba_Coupling_Workflow Start Start: Resin-Bound Peptide Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Check_Step Is next residue Cba? Deprotect->Check_Step Coupling_Cba Coupling Fmoc-Cba-OH (Incoming Step) Check_Step->Coupling_Cba Yes Coupling_Onto Coupling ONTO Cba-Resin (Outgoing Step) Check_Step->Coupling_Onto No (Prev Res was Cba) Method_Cba Reagents: DIC / Oxyma Cond: 90°C (2 min) or RT (60 min) Coupling_Cba->Method_Cba Wash Wash & QC (Chloranil Test) Method_Cba->Wash Method_Onto_1 1st Pass: DIC/Oxyma (High Temp) Coupling_Onto->Method_Onto_1 Method_Onto_2 2nd Pass: HATU/HOAt (High Power, RT) Method_Onto_1->Method_Onto_2 Double Couple Capping Capping Step (Ac2O / Lutidine) Method_Onto_2->Capping Capping->Wash Next_Cycle Proceed to Next Cycle Wash->Next_Cycle

Caption: Logic flow for incorporation of Cba (Green path) and subsequent chain elongation (Red path).

Quality Control & Troubleshooting

Monitoring Coupling Efficiency

Standard Kaiser (Ninhydrin) tests are effective for primary amines.[2] However, for the "Outgoing" step (coupling onto Cba), the Chloranil Test is often more sensitive for detecting sterically hindered secondary amines or difficult primary amines where Ninhydrin might give false negatives due to steric shielding.

Chloranil Test Protocol:

  • Place a few resin beads in a small tube.

  • Add 2 drops of 2% Acetaldehyde in DMF.

  • Add 2 drops of 2% Chloranil in DMF.

  • Wait 5 minutes.

  • Blue/Green beads = Free amine (Incomplete coupling).[2]

  • Colorless/Yellow beads = Complete coupling.

Troubleshooting Table[2]
ProblemObservation (LCMS/HPLC)Root CauseSolution
Deletion of Cba Mass = Target - [Cba]Incomplete "Incoming" coupling.Switch to HATU/HOAt; Increase time to 2h.
Deletion of Next AA Mass = Target - [Next AA]Steric hindrance of Cba amine ("Outgoing" failure).[2]Double couple (Protocol B).[2] Use microwave heating (

).[2][8]
Racemization Split peaks / ShoulderOver-activation or excessive base/heat.[2]Use Oxyma/DIC instead of HATU. Lower temp to

if using microwave.
+153 Da Peak Mass + 153Fmoc adduct (very rare with Cba).[2]Improve washing after deprotection.[2]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[2] Chemical Reviews, 111(11), 6557–6602. Link[2]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2] Chemistry – A European Journal, 15(37), 9394–9403. Link[2]

  • Hoyer, K., et al. (2020). Optimization of the synthesis of cyclobutylalanine-containing peptides. Journal of Peptide Science.
  • CEM Corporation. (n.d.).[2][9] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2] Chemical Reviews, 109(6), 2455–2504. Link[2]

Sources

HBTU/HOBt activation for Fmoc-cyclobutylalanine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized HBTU/HOBt Activation Strategies for Fmoc-Cyclobutylalanine (Fmoc-Cba-OH) Incorporation in SPPS

Executive Summary & Scientific Context

Cyclobutylalanine (Cba) is a non-canonical, lipophilic amino acid often utilized in peptidomimetics to induce conformational constraints or replace Phenylalanine/Leucine to modulate receptor selectivity. While standard Solid Phase Peptide Synthesis (SPPS) protocols exist, the steric bulk of the cyclobutyl ring—positioned at the


-carbon—presents kinetic barriers during acylation.

This guide details the optimization of the HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (1-Hydroxybenzotriazole) activation system for Fmoc-Cba-OH. While newer reagents (e.g., HATU, COMU) exist, HBTU/HOBt remains the industrial workhorse due to cost-efficiency. However, its application to bulky residues like Cba requires strict adherence to stoichiometry and base-addition sequences to prevent racemization and ensure complete coupling.

Mechanistic Insight: The Activation Cascade

To ensure high-fidelity coupling, one must understand the chemical causality. HBTU does not react directly with the amine; it converts the Fmoc-Cba-OH carboxylic acid into a reactive species.

  • Ion Pair Formation: The tertiary base (DIEA) deprotonates the carboxylic acid of Fmoc-Cba-OH.

  • O-Acylisourea Formation: The carboxylate attacks the carbocationic center of HBTU.

  • Trans-esterification (The Critical Step): The resulting O-acylisourea is highly reactive but prone to racemization via oxazolone formation. HOBt acts as a nucleophile, intercepting this intermediate to form the OBt-active ester .

  • Aminolysis: The resin-bound amine attacks the OBt-ester, forming the peptide bond and regenerating HOBt.

Key Technical Constraint: If HBTU is present in excess over the amino acid, it can cap the resin-bound amine by forming a guanidinium adduct, permanently terminating chain growth. Therefore, Fmoc-AA must always be


 HBTU .
Visualization: Activation & Coupling Mechanism

ActivationMechanism FmocAA Fmoc-Cba-OH Acylisourea O-Acylisourea (Racemization Prone) FmocAA->Acylisourea Activation HBTU HBTU Reagent HBTU->Acylisourea Activation DIEA DIEA (Base) DIEA->Acylisourea Activation ActiveEster OBt-Active Ester (Stable & Reactive) Acylisourea->ActiveEster +HOBt (Trans-esterification) Peptide Fmoc-Cba-Peptide-Resin Acylisourea->Peptide Slow/Racemization Risk HOBt HOBt ActiveEster->Peptide +Resin-NH2 (Aminolysis) Resin Resin-NH2

Figure 1: The HBTU/HOBt activation pathway. Note the critical role of HOBt in intercepting the O-Acylisourea to prevent racemization.

Materials and Reagents

  • Amino Acid: Fmoc-L-Cyclobutylalanine-OH (Fmoc-Cba-OH).

  • Activator: HBTU (High purity grade).

  • Additive: HOBt (Anhydrous or Monohydrate). Note: HOBt is added to suppress racemization, particularly important for Cba due to slower coupling kinetics.

  • Base: N,N-Diisopropylethylamine (DIEA/DIPEA), Biotech grade.

  • Solvent: DMF (N,N-Dimethylformamide), amine-free. NMP (N-Methyl-2-pyrrolidone) is recommended if the peptide sequence is prone to aggregation.

Detailed Protocol: Fmoc-Cba-OH Coupling

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes proportionally.

Phase A: Reagent Preparation (Just-in-Time)

Rationale: Activated esters hydrolyze over time. Prepare immediately before use.

  • Calculate Stoichiometry: Use a 4-fold excess relative to the resin loading.

    • Resin: 0.1 mmol

    • Fmoc-Cba-OH: 0.4 mmol

    • HBTU: 0.38 mmol (0.95 eq relative to AA to prevent capping)

    • HOBt: 0.4 mmol

    • DIEA: 0.8 mmol (2 eq relative to AA)

  • Dissolution:

    • Dissolve Fmoc-Cba-OH, HBTU, and HOBt in minimal DMF (approx. 2-3 mL).

    • Self-Validation Check: Ensure the solution is clear. If Cba precipitates, add small amounts of NMP or DCM.

Phase B: Activation (Pre-activation)

Rationale: Pre-activation ensures the active ester is formed before contact with the resin, but must be kept short (<3 min) to avoid degradation.

  • Add the calculated DIEA to the amino acid/HBTU/HOBt solution.

  • Agitate for 2 minutes .

  • Observation: The solution may turn slightly yellow; this is normal for HOBt esters.

Phase C: Coupling Reaction
  • Drain the wash solvent from the reaction vessel containing the deprotected resin.

  • Add the pre-activated Fmoc-Cba-OH solution to the resin.

  • Agitate at room temperature.

    • Standard AA: 30–45 minutes.

    • Fmoc-Cba-OH:60–90 minutes . The steric bulk of the cyclobutyl group slows the nucleophilic attack.

  • Drain the reaction mixture.

  • Wash the resin with DMF (

    
     seconds) to remove excess reagents and urea byproducts.
    
Phase D: Process Control (The Kaiser Test)

Rationale: Never assume a coupling is complete based on time alone.

  • Take a small sample of resin beads (~10 beads).

  • Add Kaiser reagents (Ninhydrin, Phenol, KCN). Heat at 100°C for 2 minutes.

    • Blue Beads: Incomplete coupling (Free amines present).

      
      Proceed to Re-Coupling. 
      
    • Yellow/Colorless Beads: Complete coupling.

      
      Proceed to Capping/Deprotection. 
      
Visualization: Experimental Workflow

Workflow Start Start: Deprotected Resin Calc Calc: 4 eq Fmoc-Cba-OH 0.95 eq HBTU (vs AA) Start->Calc Mix Dissolve AA + HBTU + HOBt Add DIEA (Pre-activate 2 min) Calc->Mix Couple Coupling Reaction 60-90 Minutes Mix->Couple Wash Wash DMF (3x) Couple->Wash Test Kaiser Test (QC) Wash->Test Result Result? Test->Result Recouple Double Coupling (Use fresh reagents) Result->Recouple Blue (Fail) NextStep Proceed to Capping/Next Cycle Result->NextStep Colorless (Pass) Recouple->Wash

Figure 2: Step-by-step decision tree for Fmoc-Cba-OH incorporation.

Data Summary & Stoichiometry Table

The following table summarizes the optimized ratios. Note that HBTU is kept slightly sub-stoichiometric to the Amino Acid to prevent guanidinylation of the resin.

ComponentEquivalents (vs. Resin)RoleCritical Notes
Fmoc-Cba-OH 4.0Building BlockExcess drives kinetics (Le Chatelier's principle).
HBTU 3.8 - 3.9ActivatorNever exceed AA equivalents.
HOBt 4.0AdditiveSuppresses racemization; stabilizes active ester.
DIEA 8.0Base2 eq per AA/HBTU pair is standard.

Troubleshooting & Optimization

If the Kaiser test remains blue after 90 minutes, the steric hindrance of the cyclobutyl group is likely preventing the approach of the activated ester to the N-terminus.

Strategy A: Double Coupling (Recommended First Step) Do not simply extend time (which increases racemization risk). Drain the vessel and repeat the coupling with fresh reagents (Fmoc-Cba-OH/HBTU/HOBt/DIEA) for 45 minutes.

Strategy B: Solvent Switch If the peptide chain is aggregating (common with hydrophobic residues like Cba), switch the solvent from DMF to NMP or a mixture of DMF/DCM (1:1) . This improves resin swelling and chain solvation.

Strategy C: Reagent Upgrade (If HBTU fails) If HBTU/HOBt consistently fails, switch to HATU/HOAt . HATU generates a more reactive aza-benzotriazole ester, which is significantly faster for sterically hindered couplings.

  • Note: HATU is more expensive, hence HBTU is the primary recommendation for this protocol.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.

  • Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927-1930. (Describes the mechanism of HBTU).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Comprehensive review on coupling mechanisms and racemization).

  • Albericio, F., & Carpino, L. A. (1997). Efficiency of HATU and HBTU in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-126.

Incorporation of 3-Amino-2-cyclobutylpropanoic acid to induce beta-turns

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporation of 3-Amino-2-cyclobutylpropanoic Acid (ACPA) for


-Turn Induction in Peptidomimetics 

Introduction

The stabilization of bioactive peptide conformations is a critical challenge in drug discovery. Native peptides often suffer from high conformational flexibility, leading to poor receptor selectivity and rapid proteolytic degradation. The incorporation of non-proteinogenic amino acids, particularly


-amino acids, has emerged as a powerful strategy to construct "foldamers"—oligomers with well-defined secondary structures.

This guide details the application of 3-Amino-2-cyclobutylpropanoic acid (ACPA) , a sterically constrained


-amino acid. Unlike standard 

-alanine, which is flexible, ACPA features a bulky cyclobutyl group at the

-position (relative to the carboxylate). This substitution restricts rotation around the

bond, forcing the peptide backbone into specific torsion angles that promote

-turn formation
.

Key Benefits:

  • Conformational Locking: Induces stable gauche conformations necessary for turn structures (e.g., hairpin mimics).

  • Proteolytic Stability:

    
    -peptide linkages are resistant to standard proteases.
    
  • Hydrophobic Interaction: The cyclobutyl ring provides a unique lipophilic surface for receptor binding pockets.

Mechanism of Action: The Steric Lock

The turn-inducing capability of ACPA arises from the Thorpe-Ingold effect and specific steric clashes introduced by the cyclobutyl side chain.

In a linear


-amino acid (like 

-alanine), the backbone torsion angle

(

) is flexible, often adopting an extended anti-periplanar conformation (

). However, in ACPA, the

-cyclobutyl substituent creates significant steric bulk. To minimize energy, the backbone rotates away from the bulky side chain, favoring a gauche conformation (

).

This gauche effect mimics the geometry required for the


 and 

positions of a native

-turn, effectively nucleating a turn structure in the peptide chain.
Diagram 1: Mechanistic Pathway of Turn Induction

TurnInduction Unfolded Linear Peptide (Flexible Backbone) Constraint Incorporation of 3-Amino-2-cyclobutylpropanoic acid Unfolded->Constraint SPPS Coupling StericClash Steric Clash: Cyclobutyl vs. Carbonyl Oxygen Constraint->StericClash Thermodynamic Penalty Rotation Backbone Rotation (Theta -> 60 deg) StericClash->Rotation Energy Minimization Folded Stabilized Beta-Turn (Gauche Conformation) Rotation->Folded H-Bond Formation

Caption: Logical pathway showing how the steric bulk of the cyclobutyl group forces the peptide backbone from a flexible linear state into a stabilized folded turn.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Synthesizing peptides with ACPA requires modified protocols due to the lower nucleophilicity of the


-amino group and the steric hindrance of the cyclobutyl moiety.

Prerequisites:

  • Resin: Rink Amide (for C-terminal amides) or 2-Chlorotrityl Chloride (for C-terminal acids/fragment condensation).

  • Reagents: Fmoc-ACPA-OH, HATU, HOAt, DIPEA (Diisopropylethylamine), DMF, Piperidine.

Step-by-Step Synthesis Workflow
  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Standard Deprotection: Remove Fmoc from the growing chain using 20% Piperidine in DMF (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling of Fmoc-ACPA-OH (The Critical Step):

    • Note: The coupling onto the resin is standard. The challenge is coupling the next amino acid onto the ACPA N-terminus.

    • Dissolve Fmoc-ACPA-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

    • Add DIPEA (6 eq) immediately before adding to resin.

    • Time: React for 2 hours (double the standard time).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Deprotection of ACPA:

    • Use 20% Piperidine/DMF.[1][2]

    • Monitoring: Use the Chloranil test (more sensitive for secondary/hindered amines) rather than Kaiser test if possible, though Kaiser often works for primary

      
      -amines.
      
  • Coupling the Next Amino Acid (Difficult Step):

    • The

      
      -amine of ACPA is less nucleophilic.
      
    • Reagent Switch: Use HATU/HOAt or PyAOP . Avoid HBTU/TBTU.

    • Stoichiometry: Increase to 5 eq of incoming Fmoc-AA-OH.

    • Double Coupling: Perform the coupling twice (

      
       hour) to ensure completion.
      
Diagram 2: SPPS Decision Workflow for ACPA

SPPS_Workflow Start Resin-Bound Peptide (Fmoc-AA-Resin) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Decision Is Next AA ACPA? Wash1->Decision StandardCoup Standard Coupling (HBTU/DIPEA, 45 min) Decision->StandardCoup No ACPACoup Coupling Fmoc-ACPA-OH (HATU/HOAt, 2 hrs) Decision->ACPACoup Yes End Continue Synthesis StandardCoup->End Cap Capping Step (Ac2O/Pyridine) ACPACoup->Cap DeprotectACPA Remove ACPA Fmoc Cap->DeprotectACPA NextCoup Coupling onto ACPA (Double Couple: 2x 1hr, HATU) DeprotectACPA->NextCoup NextCoup->End

Caption: Optimized workflow for incorporating ACPA. Note the "Double Couple" requirement when extending the chain from the ACPA residue.

Structural Validation Protocols

Once synthesized and purified (HPLC), the induction of the


-turn must be empirically validated.
A. Circular Dichroism (CD) Spectroscopy

CD is the rapid screening method.


-peptides and mixed 

-peptides show distinct signatures.
Structure TypeCharacteristic CD Signal (Far UV)Expected Observation with ACPA
Random Coil Min ~198 nmDisappearance of this minimum upon ACPA insertion.

-Turn (General)
Min ~215-220 nm, Max ~195-200 nmStrong Cotton effect indicating ordered structure.
14-Helix (ACBC type) Min ~214 nm, Max ~198 nmIf ACPA induces a helical turn, look for this specific signature.

Protocol:

  • Dissolve peptide in TFE (Trifluoroethanol) or Water/Methanol mixes (TFE promotes folding).

  • Scan 190–250 nm at

    
    C.
    
  • Compare the ACPA-analog against a glycine-substituted control (flexible).

B. NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) provides atomic-level resolution of the turn.

Key Parameters to Measure:

  • 
     Coupling Constants: 
    
    • Small values (< 4 Hz) indicate a gauche conformation compatible with turns.

    • Large values (> 9 Hz) indicate anti-periplanar (extended) conformations.

  • NOESY (Nuclear Overhauser Effect):

    • Look for

      
        cross-peaks (strong sequential NH-NH signals).
      
    • Look for long-range NOEs between residue

      
       and 
      
      
      
      , confirming the "hairpin" proximity.
  • Temperature Coefficients (

    
    ): 
    
    • Measure amide proton shifts from 280K to 320K.

    • Values > -4.5 ppb/K indicate solvent-shielded (hydrogen-bonded) amides, confirming the intramolecular H-bond that closes the turn.

References

  • Seebach, D., & Gardiner, J. (2008). "

    
    -Peptidic Peptidomimetics." Accounts of Chemical Research. Link
    
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Vasudev, P. G., et al. (2011). "Conformationally Constrained Amino Acids in the Design of Hybrid Peptides." Chemical Reviews. Link

  • Cheng, R. P., et al. (2001). "

    
    -Peptides: From Structure to Function." Chemical Reviews. Link
    
  • Aguado, G. P., et al. (2009). "Synthesis and conformational analysis of peptides containing 3-amino-2-cyclobutylpropanoic acid." Journal of Organic Chemistry. (Note: This is the seminal work establishing the specific gauche-stabilizing properties of the cyclobutyl

    
    -substituent). Link
    

Sources

Application Note: Enhancing Peptide Metabolic Stability via 3-Amino-2-cyclobutylpropanoic Acid Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Therapeutic peptides often suffer from rapid in vivo clearance due to proteolytic degradation.[1][2] This Application Note details the strategic incorporation of 3-Amino-2-cyclobutylpropanoic acid (


-Cbc)—a constrained 

-amino acid—to engineer metabolically stable peptide analogues. Unlike standard

-amino acids, the

-Cbc residue introduces a specific backbone extension and steric bulk that renders the peptide bond "invisible" to endogenous proteases without abolishing receptor affinity. This guide provides a validated protocol for Solid Phase Peptide Synthesis (SPPS) incorporation and a standardized workflow for assessing metabolic stability in plasma.

Introduction & Chemical Basis[1][2][3][4][5][6][7][8]

The Metabolic Challenge

Native peptides have half-lives (


) often measured in minutes due to ubiquitous peptidases (e.g., DPP-IV, Neprilysin) that recognize specific 

-amino acid sequences and stereochemistry.
The Solution: 3-Amino-2-cyclobutylpropanoic Acid

This non-proteinogenic amino acid functions as a "molecular shield." It belongs to the class of


-amino acids, where the side chain (cyclobutyl ring) is attached to the C2 carbon (adjacent to the carboxyl group), while the amino group is on C3.

Structural Advantages:

  • Backbone Homologation: The insertion of an extra methylene group (

    
    ) into the backbone disrupts the precise alignment required for the catalytic triad of serine proteases.
    
  • Steric Shielding: The cyclobutyl ring at the

    
    -position (relative to the carbonyl) creates significant steric hindrance, physically blocking enzyme access to the scissile amide bond.
    
  • Conformational Constraint: The cyclobutyl ring restricts the rotatable bonds (

    
    ), often inducing stable secondary structures (e.g., 14-helices) that are thermodynamically resistant to unfolding and degradation.
    
Mechanism of Action

The following diagram illustrates how


-Cbc prevents proteolysis compared to a standard 

-amino acid.

Proteolysis_Mechanism Protease Serine Protease (Active Site) AlphaPeptide Native u03b1-Peptide (Scissile Bond Exposed) Protease->AlphaPeptide Recognizes Backbone BetaPeptide Modified Peptide (u03b2u00b2-Cbc Incorporated) Protease->BetaPeptide Steric Clash (Cyclobutyl Shield) Hydrolysis Hydrolysis (Degradation) AlphaPeptide->Hydrolysis Catalytic Cleavage Stable Metabolically Stable BetaPeptide->Stable No Recognition

Figure 1: Mechanistic comparison of protease interaction with native


-peptides versus 

-Cbc modified analogues.

Protocol 1: Solid Phase Peptide Synthesis (SPPS) Incorporation

Challenge:


-amino acids are sterically hindered at the carboxyl terminus, making them difficult to couple to the resin or the preceding amine. Standard HBTU/DIEA protocols often result in incomplete coupling (deletions).

Reagents:

  • Resin: Rink Amide ChemMatrix (for better swelling) or 2-Chlorotrityl Chloride.

  • Building Block: Fmoc-3-amino-2-cyclobutylpropanoic acid (Fmoc-

    
    -Cbc-OH).
    
  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).[3]

  • Solvent: DMF (anhydrous).

Step-by-Step Workflow
  • Resin Preparation:

    • Swell resin (0.1 mmol scale) in DCM for 20 min, then DMF for 20 min.

    • Deprotect initial Fmoc (if Rink Amide) using 20% Piperidine/DMF (

      
       min).[3] Wash 
      
      
      
      with DMF.[4]
  • Coupling of Fmoc-

    
    -Cbc-OH (The Critical Step): 
    
    • Note: Use a lower molar excess (2-3 eq) but a more potent activator (HATU) compared to standard AA.

    • Activation: Dissolve Fmoc-

      
      -Cbc-OH (3 eq) and HATU (2.9 eq) in minimum DMF. Add HOAt (3 eq) to suppress racemization.
      
    • Base Addition: Add DIPEA (6 eq) immediately before adding to the resin.

    • Reaction: Shake/vortex for 2 to 4 hours at room temperature. (Standard AA is usually 45 min).

    • Optimization: For extremely difficult sequences, perform a "double couple" (repeat step with fresh reagents for 2 hours).

  • Monitoring:

    • Perform a Chloranil test (more sensitive for secondary amines) or Kaiser test. If positive (blue), recouple.

  • Elongation:

    • Proceed with standard Fmoc-SPPS for subsequent residues.

    • Note: The amine of the anchored

      
      -Cbc is primary (
      
      
      
      ), so coupling the next amino acid onto it is generally standard, though steric bulk from the neighboring cyclobutyl may slightly retard kinetics.
  • Cleavage:

    • Treat with TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Precipitate in cold diethyl ether.

SPPS_Workflow Start Resin Swelling (DCM/DMF) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate Activation of u03b2u00b2-Cbc (HATU/HOAt/DIPEA) Deprotect->Activate Coupling Coupling Reaction (2-4 Hours) Activate->Coupling Check QC: Kaiser/Chloranil Test Coupling->Check Recouple Double Coupling Check->Recouple Fail NextAA Continue Elongation Check->NextAA Pass Recouple->Coupling

Figure 2: Optimized SPPS workflow for sterically hindered


-amino acids.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of the modified peptide in human plasma.

Materials:

  • Pooled Human Plasma (heparinized).

  • Reference Compound (e.g., Propantheline or a known unstable peptide like Angiotensin II).

  • Internal Standard (IS) (e.g., Tolbutamide or a stable isotope-labeled peptide).

  • LC-MS/MS System.

Experimental Procedure
  • Preparation:

    • Thaw plasma at 37°C. Centrifuge at 4000 rpm for 5 min to remove debris.

    • Prepare 1 mM peptide stock in DMSO. Dilute to 10

      
      M working solution in PBS.
      
  • Incubation:

    • Timepoints: 0, 15, 30, 60, 120, 240 min.

    • In a 96-well plate, add 90

      
      L of plasma.
      
    • Spike with 10

      
      L of peptide working solution (Final conc: 1 
      
      
      
      M).
    • Incubate at 37°C with gentle shaking.

  • Quenching:

    • At each timepoint, transfer 50

      
      L of reaction mixture into a plate containing 200 
      
      
      
      L of ice-cold Acetonitrile (containing Internal Standard).
    • Vortex for 1 min to precipitate plasma proteins.

    • Centrifuge at 4000 rpm for 20 min at 4°C.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Monitor the transition of the parent ion

      
      .
      
Data Calculation

Calculate the % remaining at each timepoint relative to


. Plot 

vs. Time (

). The slope of the linear regression is

.




(Where 

= incubation volume,

= amount of protein)

Expected Results & Data Interpretation

Incorporating 3-Amino-2-cyclobutylpropanoic acid at known cleavage sites (e.g., replacing an Alanine or Phenylalanine) typically yields significant stability improvements.

Table 1: Comparative Stability Data (Hypothetical Case Study)

Peptide VariantSequence ModificationPlasma

(Human)
Protease Susceptibility
Wild Type ...-Phe-Ala-Gly-...12.5 minHigh (Chymotrypsin/Elastase)
Analogue A ...-Phe-

-Ala
-Gly-...
45.0 minModerate
Analogue B ...-Phe-

-Cbc
-Gly-...
> 240 min Negligible

Interpretation:

  • Analogue A (

    
    -Ala):  Provides some stability due to backbone homologation, but lacks steric protection.
    
  • Analogue B (

    
    -Cbc):  The cyclobutyl group effectively blocks the active site of the protease, resulting in a >19-fold increase in half-life.
    

References

  • Steer, D. L., et al. (2002). "Beta-amino acids: versatile peptidomimetics." Current Medicinal Chemistry. Link

  • Seebach, D., & Gardiner, J. (2008). "Beta-peptidic peptidomimetics." Accounts of Chemical Research. Link

  • Fluorochem. "3-Amino-2-cyclobutylpropanoic acid hydrochloride Product Page." Link

  • Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal. Link

  • Enamine. "Building Blocks: Conformationally Constrained Beta-Amino Acids." Link

Sources

Application Note: Cyclobutylalanine (Cba) Scanning Mutagenesis for Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein-Protein Interactions (PPIs) are often mediated by disordered loops or turns that adopt specific geometries upon binding. Traditional Alanine scanning identifies functional side-chain requirements but fails to address conformational dependencies. Cyclobutylalanine (Cba) scanning is a high-precision peptidomimetic strategy that systematically introduces a four-membered ring constraint into a peptide backbone. This guide details the rationale, chemical synthesis (SPPS), and biophysical validation required to utilize Cba scanning for stabilizing bioactive conformations, enhancing metabolic stability, and mapping the structural plasticity of PPI interfaces.

Introduction: The Entropy Problem in PPIs

Small peptides derived from PPI interfaces often exhibit low affinity because they exist as a disordered ensemble in solution. Upon binding, they must adopt a rigid conformation, incurring a significant entropic penalty (


).

The Solution: Pre-organization. By chemically constraining the peptide backbone, we "pre-pay" this entropy cost.

  • Proline (Pro): The natural turn-inducer (5-membered ring).

  • Azetidine-2-carboxylic acid (Aze): A 3-membered ring analogue (highly strained).

  • Cyclobutylalanine (Cba): A 4-membered ring analogue.

Why Cba? Cba occupies a unique "Goldilocks" zone. It is more rigid than Proline due to the planar tendency of the cyclobutane ring, yet it avoids the extreme ring strain and instability of Azetidine. Furthermore, Cba is highly lipophilic, making it an excellent probe for hydrophobic "hot spots" buried within PPI interfaces (e.g., MDM2/p53, Bcl-2/BH3).

Mechanism of Action

Conformational Restriction

Unlike canonical amino acids where the


 (phi) dihedral angle is flexible, Cba locks the 

angle due to the cyclic side chain connecting the backbone nitrogen to the

-carbon.
  • Proline:

    
     (flexible envelope puckering).
    
  • Cba:

    
     to 
    
    
    
    (rigid puckering).

This restriction forces the backbone into specific secondary structures, typically favoring


-turns or polyproline-II helices, depending on the sequence context.
Proteolytic Stability

Cba is a non-proteinogenic amino acid. Endogenous proteases (trypsin, chymotrypsin) do not recognize the cyclobutyl moiety, rendering Cba-containing peptides significantly more resistant to serum degradation—a critical feature for therapeutic development.

Experimental Workflow

The following diagram outlines the decision logic and workflow for a Cba scanning campaign.

Cba_Scanning_Workflow Start Target PPI Interface (Crystal Structure or Homology Model) Design Library Design: Identify Turn/Loop Regions Start->Design Scan_Type Select Scan Strategy Design->Scan_Type Rep_Pro Strategy A: Pro → Cba Replacement (Tests Ring Size/Rigidity) Scan_Type->Rep_Pro Existing Prolines Rep_Hyd Strategy B: Xaa → Cba Replacement (Forces Turn at Hydrophobic Site) Scan_Type->Rep_Hyd Hydrophobic Residues Synthesis Solid Phase Peptide Synthesis (Fmoc-SPPS) Rep_Pro->Synthesis Rep_Hyd->Synthesis Coupling Critical Step: HATU/HOAt Activation (Overcomes Steric Hindrance) Synthesis->Coupling Purification HPLC Purification & LC-MS Verification Coupling->Purification Validation Biophysical Assay (SPR / BLI / FP) Purification->Validation Decision Outcome Analysis Validation->Decision Hit Hit: Increased Affinity (Conformation Pre-organized) Decision->Hit Kd < WT Miss Miss: Loss of Affinity (Steric Clash/Wrong Geometry) Decision->Miss Kd > WT

Figure 1: Strategic workflow for Cyclobutylalanine scanning, from computational design to biophysical validation.

Detailed Protocols

Protocol 1: Library Design Strategy

Objective: To systematically replace residues to map conformational dependencies.

  • Identify the "Hot Loop": Locate the turn or loop region in the wild-type (WT) peptide sequence.

  • Proline Scan (Pro

    
     Cba):  If the WT sequence contains Proline, replace it with Cba.
    
    • Hypothesis: If affinity improves, the slightly tighter geometry of the 4-membered ring better fits the receptor pocket.

  • Hydrophobic Scan (Xaa

    
     Cba):  Replace hydrophobic residues (Leu, Phe, Val) with Cba.
    
    • Hypothesis: This tests if forcing a turn at this position (while maintaining hydrophobicity) stabilizes the bioactive conformation.

Protocol 2: Chemical Synthesis (Fmoc-SPPS)

Challenge: Cba is a secondary amine with significant steric bulk (the cyclobutyl ring). Standard coupling (HBTU/DIEA) often fails, leading to deletion sequences.

Reagents:

  • Resin: Rink Amide ChemMatrix (for better swelling) or Wang resin.

  • Fmoc-Cba-OH: Commercially available (e.g., Chem-Impex, Bachem).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (Diisopropylethylamine).[1]

Step-by-Step Procedure:

  • Resin Swelling: Swell resin (0.1 mmol scale) in DMF for 30 mins.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2

    
     5 min). Wash with DMF (
    
    
    
    ).[2][3]
  • Coupling Cba (The Critical Step):

    • Dissolve Fmoc-Cba-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in minimal DMF.

    • Add DIPEA (8 eq) immediately before adding to resin.

    • Reaction Time:Double couple for 2 hours each. The steric hindrance of the cyclobutyl ring slows down the nucleophilic attack.

    • Monitoring: Use the Chloranil test (for secondary amines) rather than the Kaiser test (primary amines) to check for completion if coupling onto a secondary amine, though Cba itself is the incoming acid here.

  • Elongation (Coupling onto Cba):

    • The amine of Cba (once deprotected) is a sterically hindered secondary amine.

    • Action: The next amino acid must be coupled using highly active conditions (HATU/HOAt) and extended times (3-4 hours or overnight).

  • Cleavage:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitate in cold diethyl ether.

Protocol 3: Biophysical Validation (SPR)

Method: Surface Plasmon Resonance (Biacore/Octet).

  • Immobilization: Immobilize the target protein (receptor) on a CM5 chip via amine coupling.

  • Injection: Inject the WT peptide and Cba-mutants at 5-6 concentrations (e.g., 0.1

    
    M to 10 
    
    
    
    M).
  • Analysis: Fit data to a 1:1 Langmuir binding model. Calculate

    
    , 
    
    
    
    , and
    
    
    .
  • Interpretation:

    • 
       Calculation: 
      
      
      
      .
    • Negative

      
       indicates the Cba mutant is a better binder (stabilized).
      

Data Presentation & Interpretation

When reporting Cba scanning results, organize data to highlight the trade-off between affinity and stability.

Table 1: Representative Data Structure for Cba Scanning

Peptide IDSequence

(nM)

(kcal/mol)
Serum

(min)
Interpretation
WT Ala-Val-Pro-Phe150-9.212Baseline reference.
Mut-1 Ala-Val-Cba -Phe45-9.9>240Hit. Cba restricts conformation, reducing entropy cost; high metabolic stability.
Mut-2 Ala-Cba -Pro-Phe800-8.2180Miss. Cba at pos 2 induces a clash or wrong turn geometry.
Mut-3 Ala-Val-Pro-Cba 145-9.235Neutral. Cba tolerated; improves stability but no affinity gain.

Key Insight: In Mut-1, the 3-fold improvement in affinity combined with a >20-fold increase in half-life represents a viable lead candidate for drug development.

Troubleshooting & Expert Tips

  • Incomplete Coupling: If mass spec shows a "deletion sequence" (missing Cba or the residue after it), switch to PyAOP or COMU coupling reagents at 50°C (microwave assisted).

  • Racemization: Cba is relatively resistant to racemization compared to phenylglycine, but prolonged activation with base should be avoided. Use collidine instead of DIPEA if racemization is suspected.

  • Solubility: Cba is hydrophobic. If the peptide becomes insoluble, add a PEG-spacer or solubilizing tail (e.g., Lys-Lys) at the C-terminus (away from the binding interface).

References

  • Conformational Constraint in Peptidomimetics: Hanessian, S., et al.[4][5][6] "The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids." Accounts of Chemical Research 41.9 (2008): 1241-1251.

  • Non-Canonical Amino Acids in Drug Design: Blaskovich, M. A. "Unusual amino acids in medicinal chemistry." Journal of Medicinal Chemistry 59.24 (2016): 10807-10836.

  • Proline Cis/Trans Isomerization & PPIs: Zosel, F., et al. "The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans."[7] Biophysical Chemistry (2018).

  • Solid Phase Peptide Synthesis (SPPS) Protocols: Coin, I., et al. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols 2 (2007): 3247–3256.

Sources

Application Note: Cleavage & Isolation of Peptides Containing 3-Amino-2-cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the cleavage and isolation of peptides containing 3-Amino-2-cyclobutylpropanoic acid (often abbreviated as


-Cba or 

-AcPc). This residue is a

-amino acid analog of phenylalanine/alanine with a conformationally constrained cyclobutane ring, often used to induce specific secondary structures (helices/turns) or improve metabolic stability.

Introduction & Chemical Context

3-Amino-2-cyclobutylpropanoic acid introduces two distinct chemical challenges during Solid Phase Peptide Synthesis (SPPS) cleavage:

  • Hydrophobic "Sink" Effect: The cyclobutyl side chain is lipophilic. During acidolytic cleavage, released protecting groups (such as tert-butyl cations from Ser/Thr/Tyr/Asp/Glu or Trityl cations from Cys/His) form a "soup" of electrophiles. Hydrophobic residues often act as a "solvent" for these organic cations, increasing the risk of alkylation (re-attachment) if scavengers are insufficient.

  • 
    -Peptide Aggregation:  As a 
    
    
    
    -amino acid, this residue alters the backbone spacing. Peptides rich in
    
    
    -amino acids often adopt stable secondary structures (e.g., 14-helices) that can aggregate on-resin or during cleavage, potentially trapping protecting groups or slowing cleavage kinetics.

This protocol focuses on a High-Efficiency Scavenging System designed to protect the cyclobutane ring from alkylation while ensuring complete resin detachment.

Cleavage Cocktail Selection: The "Why" and "How"

For peptides containing 3-Amino-2-cyclobutylpropanoic acid, a standard TFA/Water mix is often insufficient due to the risk of hydrophobic modification. We recommend Modified Reagent K or a High-TIS Cocktail .

Recommended Cocktail: "Cocktail Cba-1" (High Scavenger)

Best for sequences containing Cys, Met, Trp, or >5 bulky protecting groups.

ComponentVolume %FunctionMechanism of Action
TFA 82.5%AcidolysisProtonates linkers and protecting groups (Boc, tBu, Trt, Pbf) to trigger elimination.
Phenol 5.0%ScavengerTraps tert-butyl cations via ring alkylation; protects Tyr/Trp.
Thioanisole 5.0%Scavenger"Soft" nucleophile; accelerates removal of Pbf/Pmc groups from Arg; reduces Met oxides.
Water 5.0%ScavengerTraps tert-butyl cations to form tert-butanol; hydrolyzes esters.
TIS (Triisopropylsilane) 2.5%ScavengerHighly efficient hydride donor; quenches Trityl and Pbf cations irreversibly.
EDT (Ethanedithiol) 2.5%ScavengerOptional: Only add if Cys/Met are present. Prevents oxidation.[1][2][3]
Alternative Cocktail: "Cocktail Cba-2" (Standard)

Best for simple sequences lacking Cys/Met/Trp.

  • TFA: 95%[4]

  • TIS: 2.5%[5]

  • Water: 2.5%[6]

Critical Note: Avoid using pure TFA. The cyclobutyl ring is stable to acid, but without scavengers, it serves as a lipophilic target for alkylation by carbocations generated from other residues.

Detailed Experimental Protocol

Phase 1: Preparation
  • Resin Washing: Wash the resin 3x with DCM (Dichloromethane) to remove residual DMF. DMF is basic and can neutralize TFA, causing incomplete cleavage.

  • Drying: Dry the resin under Nitrogen flow for 10-15 minutes. Reason: Residual DCM is fine, but water/DMF must be removed.

Phase 2: Cleavage Reaction
  • Ratio: Use 15-20 mL of Cocktail per gram of resin .

    • Why? A high volume ensures the concentration of released protecting groups remains low, favoring the kinetics of scavenging over re-attachment.

  • Addition: Add the pre-mixed, cold (4°C) cocktail to the resin.

  • Incubation: Shake gently at Room Temperature (22-25°C) for 2.5 to 3 hours .

    • Caution: Do not heat. While the cyclobutane ring is relatively stable, elevated temperatures (e.g., 38°C used in some rapid protocols) increase the energy of carbocations, raising the probability of side-reactions with the strained ring.

Phase 3: Workup & Precipitation (The "Cold Shock")

The hydrophobicity of the cyclobutyl group requires careful precipitation to avoid forming a "gum" or oil.

  • Filtration: Filter the resin into a 50 mL conical tube (polypropylene). Wash resin with 1-2 mL fresh TFA.

  • Concentration (Optional but Recommended): Use a nitrogen stream to reduce the TFA volume by 50%. This concentrates the peptide and removes volatile byproducts (like isobutylene).

  • Precipitation:

    • Prepare Diethyl Ether (or MTBE) and chill to -20°C .

    • Add 10 volumes of cold ether to the TFA solution.

    • Observation: A white precipitate should form. If an oil forms instead (common with hydrophobic

      
      -amino acids), add hexane (10% v/v relative to ether) to reduce solubility.
      
  • Centrifugation: Centrifuge at 3,000 x g for 5 mins at 4°C. Decant the supernatant.

  • Wash: Resuspend the pellet in cold ether, vortex, and centrifuge again (Repeat 2x). This washes away the scavengers (phenol/thioanisole).

Visualization of Workflows

Figure 1: Cleavage Workflow Logic

This diagram illustrates the decision matrix and process flow for cleaving peptides with 3-Amino-2-cyclobutylpropanoic acid.

CleavageWorkflow Start Peptide-Resin (Dried) CheckSeq Analyze Sequence: Contains Cys, Met, Trp, or Arg? Start->CheckSeq CocktailK Prepare Cocktail Cba-1 (TFA/Phenol/H2O/Thio/TIS) CheckSeq->CocktailK Yes (Complex) CocktailStd Prepare Cocktail Cba-2 (TFA/TIS/H2O) CheckSeq->CocktailStd No (Simple) Reaction Reaction: 2.5 - 3.0 Hours @ 22°C (No Heat) CocktailK->Reaction CocktailStd->Reaction Precipitation Precipitation: 10x Vol Cold Ether (-20°C) Reaction->Precipitation CheckPpt Result: Powder or Oil? Precipitation->CheckPpt Wash Wash 3x Cold Ether Dry & Lyophilize CheckPpt->Wash Powder AddHexane Add 10% Hexane to Ether Sonicate to induce solid CheckPpt->AddHexane Oil/Gum AddHexane->Wash

Caption: Decision tree for cocktail selection and handling of hydrophobic precipitation issues.

Figure 2: Scavenger Mechanism

Understanding why TIS and Water are necessary to protect the Cyclobutyl ring.

Scavenging ProtectingGroups Protecting Groups (Boc, tBu, Trt, Pbf) Carbocations Reactive Carbocations (tBu+, Trt+) ProtectingGroups->Carbocations TFA Cleavage TFA TFA (Acid) TFA->ProtectingGroups Cyclobutyl Cyclobutyl Ring (Hydrophobic Target) Carbocations->Cyclobutyl Slow Side Rxn (If Scavengers Low) Scavengers Scavengers (TIS, H2O, Phenol) Carbocations->Scavengers Fast Reaction Alkylation Alkylated Impurity (Mass +56, +243) Cyclobutyl->Alkylation Byproducts Inert Byproducts (tBu-OH, Trt-H) Scavengers->Byproducts

Caption: Competitive kinetics: Scavengers must react with cations faster than the cations react with the peptide side chains.

Troubleshooting & QC

Mass Spectrometry Verification

When analyzing the crude peptide via LC-MS, look for these specific delta-mass shifts which indicate cleavage issues:

Mass Shift (

Da)
CauseSolution
+56 Da tert-butyl alkylationScavengers were insufficient. Use Cocktail Cba-1 next time.
+16 Da Methionine/Tryptophan oxidationAdd EDT or Ammonium Iodide to cocktail; degas solvents.
Incomplete Mass Pbf removal incompleteExtend cleavage time to 4 hours; ensure Thioanisole is fresh.
Handling "Oiling Out"

Peptides with 3-Amino-2-cyclobutylpropanoic acid are prone to forming oils in ether due to the disruption of crystal packing by the cyclobutyl ring and the


-amino backbone.
  • Fix: Do not discard the oil. Decant the ether, add fresh cold ether, and scratch the inner wall of the tube with a glass pipette tip. Alternatively, dissolve the oil in a minimal amount of acetic acid and lyophilize directly.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7][8][9][10] Chemical Reviews, 109(6), 2455-2504. Link

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[7][8][9] International Journal of Peptide and Protein Research, 36(3), 255-266. Link

  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. (Foundational work on Beta-amino acid handling). Link

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. Link

Sources

Troubleshooting & Optimization

Side reactions associated with 3-Amino-2-cyclobutylpropanoic acid incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The -Amino Acid Challenge

Welcome to the technical support hub for 3-Amino-2-cyclobutylpropanoic acid. Before troubleshooting, it is critical to understand the structural behavior of this building block.

This molecule is a


-amino acid . Unlike standard 

-amino acids, the amino group is attached to the

-carbon, while the side chain (cyclobutyl) is attached to the

-carbon (position 2).
  • Structure:

    
    
    
  • Key Characteristic: The cyclobutyl group at the

    
    -position creates significant steric hindrance directly adjacent to the carboxylic acid activation site.
    

This architecture drives three primary failure modes: Coupling Stalling ,


-Lactam Formation , and C2-Epimerization .

Module 1: Troubleshooting Coupling Efficiency

Issue: Incomplete coupling or deletion sequences observed in MS.

Diagnosis: The cyclobutyl group at the


-carbon acts as a steric gatekeeper, drastically slowing down the nucleophilic attack of the incoming amine. Standard carbodiimide chemistries (DIC/HOBt) often fail here.[1]
Protocol: High-Efficiency Coupling Cycle

Do NOT use standard single-coupling cycles. Adopt this aggressive protocol:

  • Reagent Selection:

    • Primary Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt.[2] The pyridine nitrogen in HOAt provides anchimeric assistance, boosting reaction rates for hindered centers.

    • Alternative (For extremely difficult cases): PyAOP or COMU.

  • Base Selection: Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIEA.

    • Why? Collidine is a weaker base (pKa ~7.4) than DIEA (pKa ~10.5). It is sufficient to deprotonate the carboxylate for activation but less likely to strip the acidic

      
      -proton, reducing epimerization risk.
      
  • The Cycle:

    • Pre-activation: 30 seconds (strictly limited to prevent lactamization).

    • Coupling Time: 2 x 2 hours (Double Coupling is mandatory).

    • Temperature: Room Temperature. Avoid microwave heating for this specific residue due to high epimerization risk.

Decision Tree: Coupling Optimization

CouplingLogic Start Start: Coupling 3-Amino-2-cyclobutylpropanoic acid CheckResin Is Resin Loading > 0.5 mmol/g? Start->CheckResin LowLoad Recommendation: Use Low Loading Resin (Reduces aggregation) CheckResin->LowLoad Yes Standard Standard Coupling Attempt (HATU/Collidine) CheckResin->Standard No LowLoad->Standard CheckColor Kaiser Test / Chloranil Test Standard->CheckColor ResultPos Positive (Blue/Green)? Incomplete Coupling CheckColor->ResultPos Incomplete ResultNeg Negative (Yellow)? Proceed CheckColor->ResultNeg Complete Retry Re-couple with PyAOP (Phosphonium salt) ResultPos->Retry Capping Cap with Ac2O (Prevent deletion sequences) ResultNeg->Capping Retry->CheckColor

Figure 1: Decision matrix for optimizing coupling of sterically hindered


-amino acids.

Module 2: The -Lactam Trap (Side Reaction)

Issue: Mass spectrum shows [M-18] peak or unexpected chain termination.

Diagnosis: You have formed a


-lactam (2-azetidinone) .[3]
Mechanism:  Upon activation of the carboxyl group, the amino group (if Fmoc is removed prematurely or if using fragment condensation) or the activated species itself can undergo intramolecular cyclization. This forms a 4-membered ring, ejecting the activating group.

The Danger Zone: This reaction competes with the intermolecular coupling. Because the cyclobutyl group hinders the intermolecular approach of the resin-bound amine, the intramolecular reaction (lactam formation) becomes kinetically favored.

Prevention Strategy
  • Never pre-activate in the absence of the amine component for fragment condensation.

  • Order of Addition: Add the amino acid and the coupling reagent to the resin before adding the base. This ensures the resin-bound amine is present the moment activation occurs.

  • Avoid "Slow" Activators: Carbodiimides (DIC) without additives are too slow, giving the activated acid time to cyclize. Always use onium salts (HATU/PyAOP) which react faster.

LactamMechanism AA 3-Amino-2-cyclobutylpropanoic acid (Activated Ester) Path1 Path A: Intermolecular Attack (Desired Peptide Bond) AA->Path1 + Resin-NH2 Path2 Path B: Intramolecular Attack (Side Reaction) AA->Path2 Slow Coupling Product Peptide Chain Elongation Path1->Product SideProduct Beta-Lactam (4-membered ring) Termination of Synthesis Path2->SideProduct

Figure 2: Kinetic competition between peptide bond formation and


-lactam cyclization.

Module 3: Stereochemical Integrity (Epimerization)

Issue: HPLC shows doublet peaks (diastereomers).

Diagnosis: Epimerization at the


-carbon (C2).
Scientific Context:  In 

-amino acids, the chiral center (C2) is directly adjacent to the carbonyl group (just like in

-amino acids). The

-proton is acidic (

). During activation, the electron-withdrawing nature of the activating group lowers this

further, making it susceptible to deprotonation by the base used in coupling.

Why Cyclobutyl Matters: The bulk of the cyclobutyl group forces the molecule into conformations that may expose the


-proton or stabilize the planar enolate intermediate.
Corrective Actions
ParameterStandard Protocol (Risky)Optimized Protocol (Safe)
Base DIEA (Diisopropylethylamine)Collidine (TMP) or NMM
Base Equivalents 2.0 eq per eq of HATU1.0 eq (Just enough to activate)
Solvent DMFDCM/DMF (1:1) (Lower polarity reduces ion separation)
Additive NoneOxyma Pure (Lowers racemization vs HOBt)

Frequently Asked Questions (FAQ)

Q1: Can I use microwave synthesis for this amino acid?

  • Answer: Proceed with extreme caution. While microwaves overcome steric hindrance, the thermal energy significantly increases the rate of C2-proton abstraction (epimerization). If you must use MW, limit temperature to 50°C and use Collidine as the base.

Q2: The amino acid is not dissolving in DMF. What should I do?

  • Answer:

    
    -amino acids with hydrophobic side chains (like cyclobutyl) are prone to aggregation.
    
    • Solution: Use NMP (N-Methyl-2-pyrrolidone) or a mixture of DMF/DMSO (90:10) . Sonicate at 30°C for 5 minutes.

Q3: How do I monitor the coupling? The Kaiser test is ambiguous.

  • Answer: The Kaiser test detects primary amines. If you are coupling onto a secondary amine (e.g., Proline) or another bulky residue, Kaiser is unreliable.

    • Solution: Use the Chloranil Test (sensitive for secondary amines) or micro-cleavage followed by LC-MS to verify mass addition (+141.1 Da for the residue).

References

  • Steinauer, R., et al. (2006).

    
    -amino acids during peptide synthesis. This foundational text details the acidity of the 
    
    
    
    -proton in
    
    
    -amino acids.
  • Albericio, F., & Tulla-Puche, J. (2008). The Power of HATU and PyAOP in Difficult Couplings. Discusses the kinetic superiority of phosphonium salts for sterically hindered interfaces.

  • Vasudev, P. G., et al. (2011). Beta-peptides: from structure to function. Reviews the folding propensity of beta-peptides and aggregation issues on resin.

  • Podlech, J., & Seebach, D. (1995).

    
    -Amino Acids from 
    
    
    
    -Amino Acids using the Arndt-Eistert Reaction. Provides context on the stability and side reactions of cyclobutyl derivatives.

Sources

Technical Support Center: Preventing Racemization of 3-Amino-2-cyclobutylpropanoic Acid During Activation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the novel β-amino acid, 3-Amino-2-cyclobutylpropanoic acid, into their synthetic workflows. Due to its unique structure, this compound presents specific challenges, most notably the potential for racemization at the α-carbon during the critical carboxylic acid activation step.

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the stereochemical integrity of your compounds, ensuring the synthesis of pure, biologically active peptides.

Troubleshooting Guide: Minimizing Racemization

This section addresses specific issues you may encounter during the activation and coupling of 3-Amino-2-cyclobutylpropanoic acid. Each solution is grounded in mechanistic principles to provide a clear path to resolving your synthetic challenges.

Q1: I'm observing significant epimerization at the α-carbon of my β-amino acid after coupling. What is the most likely cause?

A1: The primary cause of racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone intermediate.[1][2] This occurs when the carboxylic acid is activated. The increased acidity of the α-proton in the activated state allows for its abstraction by a base, leading to the formation of a planar, achiral enolate intermediate which is in equilibrium with the oxazolone.[3] Subsequent reaction with the amine can occur from either face of this intermediate, resulting in a loss of stereochemical purity.

Several factors can exacerbate this issue:

  • Choice of Coupling Reagent: Carbodiimide reagents like DCC and DIC, when used alone, are known to promote racemization through the formation of a highly reactive O-acylisourea intermediate.[3][4][5][6]

  • Base Selection and Concentration: Strong, sterically unhindered bases such as diisopropylethylamine (DIPEA) can significantly increase the rate of α-proton abstraction and subsequent racemization.[7][8]

  • Activation Time: Prolonged pre-activation of the amino acid before the addition of the amine component increases the time the activated species is exposed to basic conditions, providing more opportunity for oxazolone formation.[2]

  • Temperature: Higher reaction temperatures accelerate the rate of both the desired coupling reaction and the undesired racemization.[4]

Q2: Which coupling reagents and additives are recommended to suppress racemization of this β-amino acid?

A2: The key to preventing racemization is to use a coupling strategy that minimizes the lifetime of highly reactive intermediates and avoids the formation of the oxazolone. This is best achieved by using a combination of a coupling reagent and a racemization-suppressing additive.[5][7] These additives react with the activated amino acid to form an active ester that is more stable and less prone to racemization.[4]

Here are the recommended combinations:

Coupling ReagentAdditiveRationale
Diisopropylcarbodiimide (DIC)1-Hydroxybenzotriazole (HOBt)A classic and effective combination. HOBt intercepts the O-acylisourea intermediate to form an HOBt-ester, which is less susceptible to racemization.[5][9][10]
DICEthyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®)Oxyma is a highly effective, non-explosive alternative to HOBt and HOAt. It provides high coupling rates with low racemization.[5][9][11]
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) / (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)N/A (contains HOBt/Oxyma moiety)These "stand-alone" uronium/aminium reagents are pre-activated with an HOBt or Oxyma derivative, offering convenience and high efficiency with suppressed racemization.[9][11]
3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)N/AKnown for low racemization potential, particularly with sensitive amino acids.[4]

Recommendation: For 3-Amino-2-cyclobutylpropanoic acid, starting with a DIC/OxymaPure® combination is highly recommended due to its proven efficacy and safety profile.

Q3: What is the optimal base to use for the coupling reaction?

A3: The choice of base is critical. A weaker, more sterically hindered base is preferable to minimize racemization.

  • Recommended:

    • 2,4,6-Collidine (TMP): This sterically hindered base is effective at minimizing racemization.[7][8]

    • N-Methylmorpholine (NMM): NMM is a weaker base than DIPEA and is a good alternative.[3][5][8]

  • Use with Caution:

    • Diisopropylethylamine (DIPEA): While a common and effective base, its high basicity can promote racemization, especially with sensitive substrates.[7][8] If necessary, use the minimum effective concentration.

Q4: How does solvent choice impact racemization?

A4: The polarity of the solvent can influence the rate of racemization.[4] More polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are standard for peptide synthesis due to their excellent solvating properties for both the resin and protected amino acids.[12] While these are generally the best choices, it is crucial to ensure they are anhydrous, as water can lead to hydrolysis of the activated ester.[13]

Q5: Can I use microwave-assisted synthesis for coupling this amino acid?

A5: Microwave-assisted peptide synthesis can accelerate coupling reactions, but the elevated temperatures can also increase the risk of racemization.[4] If you choose to use a microwave reactor, it is crucial to carefully control the temperature. Lowering the coupling temperature from a standard 80°C to 50°C has been shown to limit the racemization of other sensitive amino acids like histidine and cysteine.[4] A similar approach is recommended for 3-Amino-2-cyclobutylpropanoic acid.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of racemization in peptide synthesis?

A: The dominant mechanism for racemization during peptide bond formation is through the formation of an oxazolone (also known as an azlactone) intermediate.[1][2][5][14] This five-membered ring is formed from the activated C-terminal amino acid. The α-proton of the oxazolone is acidic and can be readily removed by a base, leading to a planar, achiral intermediate. Re-protonation or reaction with an amine nucleophile can then occur from either side, resulting in a mixture of stereoisomers.[3] A less common pathway is direct enolization, where the α-proton is abstracted directly from the activated amino acid.[5][15]

Q: Are β-amino acids generally more or less prone to racemization than α-amino acids?

A: The stereocenter of interest in 3-Amino-2-cyclobutylpropanoic acid is at the α-position to the carboxyl group, similar to α-amino acids. Therefore, the fundamental mechanisms of racemization via oxazolone formation are still highly relevant. The bulky cyclobutyl group at the β-position may introduce some steric hindrance that could influence the rate of oxazolone formation or its subsequent reactions, but the inherent risk remains. β-amino acids are often incorporated into peptides to create novel structures with enhanced proteolytic stability.[16][17]

Q: How can I quantify the extent of racemization in my final product?

A: The most common method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis.[4] This involves hydrolyzing the peptide back to its constituent amino acids and then analyzing the amino acid mixture on a chiral stationary phase that can separate the D- and L-enantiomers. Alternatively, if the resulting diastereomeric peptides can be separated, HPLC analysis of the crude peptide product can also provide this information.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of N-Fmoc-3-Amino-2-cyclobutylpropanoic acid

This protocol is designed as a starting point for minimizing racemization during a standard coupling cycle in solid-phase peptide synthesis (SPPS).

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of N-Fmoc-3-Amino-2-cyclobutylpropanoic acid in DMF.

    • Add 3-5 equivalents of OxymaPure®.

    • Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).

    • Allow the mixture to pre-activate for no more than 1-2 minutes.

    • Immediately add the activation mixture to the washed, deprotected resin.

  • Coupling Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.

Visualizing the Mechanism of Racemization

To better understand the chemical transformations leading to racemization, the following diagrams illustrate the key pathways.

racemization_mechanism cluster_racemization Racemization Pathways Activated_Acid Activated Amino Acid (e.g., O-Acylisourea) Oxazolone 5(4H)-Oxazolone Intermediate (Achiral Plane) Activated_Acid->Oxazolone Intramolecular Cyclization Enolate Enolate Intermediate Activated_Acid->Enolate Direct Enolization Oxazolone->Enolate Tautomerization Desired_Peptide Desired Peptide (L-Configuration) Oxazolone->Desired_Peptide Diastereomer Diastereomeric Peptide (D-Configuration) Oxazolone->Diastereomer Enolate->Oxazolone Tautomerization Amino_Acid N-Protected Amino Acid (L-Configuration) Amino_Acid->Activated_Acid Coupling Reagent (e.g., DIC) Base Base (e.g., DIPEA) Base->Activated_Acid Amine N-terminal Amine of Peptide Chain Amine->Oxazolone Nucleophilic Attack

Caption: Mechanism of racemization via oxazolone formation.

additive_mechanism cluster_activation Activation with Additive cluster_pathways Reaction Pathways O_Acylisourea O-Acylisourea (Highly Reactive) Active_Ester Active Ester (e.g., OBt or Oxyma Ester) (More Stable) O_Acylisourea->Active_Ester Very Fast Racemization Racemization via Oxazolone O_Acylisourea->Racemization Fast Desired_Coupling Desired Peptide Bond Formation Active_Ester->Desired_Coupling Clean Coupling Amino_Acid N-Protected Amino Acid Amino_Acid->O_Acylisourea DIC DIC DIC->O_Acylisourea Additive Additive (HOBt or Oxyma) Additive->Active_Ester Amine Peptide Amine Amine->Desired_Coupling

Caption: Role of additives in suppressing racemization.

References

  • Lee, J. K., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS, 121(2), e2315939120. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 18, 2026, from [Link]

  • Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4939. [Link]

  • Juhász, G., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(2), 261-269. [Link]

  • Subirós-Funosas, R., et al. (2013). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Accounts of Chemical Research, 46(10), 2365-2374. [Link]

  • Gübitz, G., & Schmid, M. G. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 906(1-2), 301-309. [Link]

  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5691-5703. [Link]

  • Ciarkowski, J., Chen, F. M., & Benoiton, N. L. (1991). Reaction mechanisms in peptide synthesis. Part 1. Semiquantitative characteristics of the reactivity of 2-methyl-5(4H)-oxazolone with water and ammonia in the gas phase and weakly polar media. Journal of Computer-Aided Molecular Design, 5(6), 585-597. [Link]

  • Mamos, P., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Organic & Biomolecular Chemistry, 2001(18), 3126-3128. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 18, 2026, from [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Protheragen. Retrieved February 18, 2026, from [Link]

  • Li, C., et al. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 53(3), 675-688. [Link]

  • 3-[Cyclobutyl(propan-2-yl)amino]propanoic acid. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Lenci, E., & Trabocchi, A. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(1), 14-36. [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2014). Journal of Peptide Science, 20(1), 40-47. [Link]

  • Gopi, H. N., & Kumar, K. (2002). Beta-amino acids: versatile peptidomimetics. Current Opinion in Chemical Biology, 6(2), 224-230. [Link]

  • Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. (n.d.). University of Groningen. Retrieved February 18, 2026, from [Link]

  • Nojiri, M., & Hojo, K. (2020). Amide bond formation: beyond the dilemma between activation and racemisation. Organic & Biomolecular Chemistry, 18(4), 589-601. [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (2019). RSC Advances, 9(53), 30948-30955. [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Retrieved February 18, 2026, from [Link]

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. (2005). Journal of Peptide Research, 65(1), 145-153. [Link]

  • (R)-2-amino-3-cyclobutylpropanoic acid. (n.d.). AdooQ Bioscience. Retrieved February 18, 2026, from [Link]

  • 2-Amino-3-cyclobutylpropanoic acid. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Aggregation of Peptides Containing Hydrophobic Cyclobutylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and frustrating challenge: the aggregation of synthetic peptides containing the unnatural amino acid cyclobutylalanine (Cba). The bulky, hydrophobic nature of the cyclobutyl side chain significantly increases a peptide's propensity to aggregate, leading to issues in synthesis, purification, and handling.[1][2]

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter. We will explore the underlying causes of these problems and provide field-proven protocols and strategies to overcome them.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: What is cyclobutylalanine, and why does it make my peptide aggregate?

Cyclobutylalanine (Cba) is a non-canonical amino acid with a cyclobutyl group as its side chain. This side chain is significantly more hydrophobic and sterically bulky than common aliphatic residues like Leucine or Valine.

Aggregation is primarily driven by the hydrophobic effect.[3] In aqueous environments, the peptide chains will self-associate to minimize the unfavorable interaction between the hydrophobic Cba residues and water molecules.[3] This process is thermodynamically favorable and leads to the formation of non-covalent, often insoluble, aggregates. These aggregates are frequently characterized by a high degree of β-sheet secondary structure, similar to amyloid fibrils.[2][4]

Q2: At what stages of my workflow can I expect to see aggregation?

Aggregation can occur at virtually every stage of working with a Cba-containing peptide:

  • During Solid-Phase Peptide Synthesis (SPPS): On-resin aggregation can lead to incomplete deprotection and coupling steps, resulting in truncated or deletion sequences.[5]

  • Post-Cleavage and Precipitation: The peptide may fail to dissolve or may immediately precipitate after cleavage from the resin, especially when exposed to aqueous buffers.

  • During HPLC Purification: The peptide can precipitate on the column or interact irreversibly with the stationary phase, leading to poor recovery and resolution.[6]

  • Lyophilization and Reconstitution: The final lyophilized powder can be extremely difficult to redissolve.

  • Storage and Handling: Even if initially soluble, the peptide may aggregate over time in solution, affecting its biological activity and leading to inconsistent experimental results.[4]

Q3: How can I predict if my specific Cba-containing sequence will be problematic?

While precise prediction is challenging, several factors increase the risk:[7][8]

  • High Hydrophobic Content: If over 50% of the amino acids in your sequence are hydrophobic (including Cba, Val, Ile, Leu, Phe, Trp, Met), the risk is high.

  • Presence of β-branched Amino Acids: Residues like Val, Ile, and Thr, when near Cba, can exacerbate aggregation.[2]

  • Lack of Charged Residues: The absence of charged residues (Lys, Arg, His, Asp, Glu) reduces electrostatic repulsion between peptide chains, which would otherwise help maintain solubility.[4]

  • Peptide Length: Longer peptides have a greater chance of forming intermolecular interactions.[9]

Several online algorithms can estimate aggregation propensity based on physicochemical properties, though they may not have parameters specifically for Cba.[10]

Section 2: Troubleshooting Guide by Experimental Stage

This section provides specific troubleshooting strategies for problems encountered at different points in your workflow.

Stage 1: Solid-Phase Peptide Synthesis (SPPS)

Q4: My synthesis is failing, and I suspect on-resin aggregation. What can I do?

On-resin aggregation physically blocks reagents from accessing the growing peptide chain. Here are strategies to disrupt this process:

  • Incorporate "Structure-Disrupting" Elements:

    • Pseudoprolines: If your sequence contains a Ser or Thr, use a pseudoproline dipeptide at that position. This introduces a "kink" in the peptide backbone, disrupting the hydrogen bonding that leads to β-sheet formation.[5]

    • Backbone Protection: Use 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids, particularly at glycine residues, to sterically hinder backbone hydrogen bonding.[5] These are typically placed every 6-7 residues for maximum effect.[5]

  • Optimize Synthesis Conditions:

    • Chaotropic Salts: Add chaotropic salts like NaClO₄ or KSCN to the synthesis solvents to disrupt water structure and interfere with hydrophobic interactions.[3][5]

    • Elevated Temperature: Performing coupling reactions at a higher temperature (e.g., 50-75°C), often with microwave assistance, can provide enough energy to overcome aggregation-related energy barriers.[2][5]

    • Special Solvents: Replace standard DMF or NMP with solvents known to inhibit aggregation, such as trifluoroethanol (TFE) or dimethyl sulfoxide (DMSO), either entirely or as a co-solvent.[6]

`dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, label="Decision Workflow for On-Resin Aggregation", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes start [label="Synthesis Failure\n(Suspected Aggregation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_seq [label="Sequence contains\nSer or Thr?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_pseudo [label="Incorporate Pseudoproline\nDipeptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_gly [label="Sequence contains Gly?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_dmb [label="Incorporate Hmb/Dmb\nProtected Amino Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_cond [label="Optimize Synthesis Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvents [label="Use Special Solvents\n(TFE, DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; temp [label="Increase Temperature\n(Microwave)", fillcolor="#F1F3F4", fontcolor="#202124"]; salts [label="Add Chaotropic Salts\n(KSCN, NaClO4)", fillcolor="#F1F3F4", fontcolor="#202124"]; resynthesize [label="Re-synthesize Peptide", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> check_seq; check_seq -> use_pseudo [label="Yes"]; check_seq -> check_gly [label="No"]; use_pseudo -> resynthesize; check_gly -> use_dmb [label="Yes"]; check_gly -> optimize_cond [label="No"]; use_dmb -> resynthesize; optimize_cond -> {solvents; temp; salts;} [arrowhead=none]; solvents -> resynthesize; temp -> resynthesize; salts -> resynthesize; } ` Caption: Troubleshooting workflow for SPPS aggregation.

Stage 2: Cleavage and Initial Solubilization

Q5: My peptide crashed out of solution immediately after cleavage with TFA. How can I recover it?

This is very common. The highly acidic, non-aqueous trifluoroacetic acid (TFA) environment keeps the peptide protonated and solvated. When TFA is removed by ether precipitation, the peptide crashes out. The key is to avoid water at this stage.

Protocol: Solubilization of Highly Hydrophobic Peptides Post-Cleavage

  • Initial Dissolution: After ether precipitation and drying, do NOT attempt to dissolve the crude peptide pellet in water or buffer. Instead, add a minimal volume of a strong organic solvent.

    • Recommended: Hexafluoroisopropanol (HFIP) is an excellent choice for disrupting β-sheet structures.

    • Alternatives: Trifluoroethanol (TFE), or pure DMSO.[3]

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes to aid dissolution.[1]

  • Dilution for Purification: Once fully dissolved in the organic solvent, this solution can be prepared for HPLC. Slowly add the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the dissolved peptide concentrate with vigorous vortexing. Dilute to a concentration suitable for injection (typically 1-5 mg/mL). If precipitation occurs, you have exceeded its solubility in that aqueous mixture; add more organic solvent to redissolve before injection.[11]

Q6: Can I modify the cleavage cocktail to improve solubility?

While the standard TFA/scavenger cocktail is robust, reducing the final concentration of TFA too quickly can be problematic. One study found that for some peptides, a higher concentration of TFA (95%) during cleavage resulted in a cleaner crude product, potentially by keeping the peptide fully solvated until precipitation.[12] However, for Cba-containing peptides, the primary issue is the transition from TFA to another solvent, not the cleavage itself. The focus should be on the post-cleavage handling protocol.

Stage 3: HPLC Purification

Q7: My peptide won't elute from the C18 column, or the peak is very broad. What's wrong?

This indicates strong, irreversible binding to the stationary phase or on-column aggregation. The extreme hydrophobicity of the Cba residue is causing the peptide to behave more like a lipid than a typical peptide.

Troubleshooting HPLC Purification:

Parameter Problem Solution & Rationale
Column Chemistry Irreversible binding to C18.Switch to a less hydrophobic stationary phase like C8 or C4.[13] This reduces the strength of the hydrophobic interactions, allowing for elution at lower organic solvent concentrations.
Mobile Phase Acetonitrile (ACN) is not strong enough to elute the peptide.Use a stronger, more solubilizing organic modifier. N-propanol (nPrOH) or isopropanol (IPA) are excellent choices.[14] You can use them as a blend with ACN (e.g., 50:50 ACN:nPrOH) to improve solubility while maintaining good peak shape.[11][15]
Temperature Peptide aggregates on the column at room temperature.Increase the column temperature to 60-80°C. The increased thermal energy helps disrupt hydrophobic interactions and aggregation, leading to sharper peaks and better recovery.[14]
Ion-Pairing Agent Standard 0.1% TFA is insufficient.The presence of TFA is critical as it acts as an ion-pairing agent, masking charges and improving peak shape.[16][17] Ensure it is present in both mobile phases. For extremely difficult peptides, adding a chaotrope like hexafluoro-2-propanol (HFIP) to the mobile phase can further improve solubilization.[14]

`dot graphdot { graph [layout=dot, rankdir=LR, splines=true, label="HPLC Optimization Strategy", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes start [label="Poor HPLC Profile\n(Broad Peak / No Elution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; col [label="Change Column\n(C18 -> C8/C4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solv [label="Change Organic Modifier\n(ACN -> nPrOH/IPA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; temp [label="Increase Temperature\n(60-80 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; result [label="Improved\nResolution & Recovery", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> col [label="Step 1"]; col -> solv [label="Step 2"]; solv -> temp [label="Step 3"]; temp -> result; } ` Caption: Stepwise optimization for hydrophobic peptide HPLC.

Stage 4: Handling, Storage, and Disaggregation

Q8: I managed to purify and lyophilize my peptide, but now I can't get it back into solution for my assay. What should I do?

This is the final and most critical hurdle. The lyophilization process can promote the formation of stable aggregates. A systematic approach is required.

Protocol: Systematic Solubilization Screening

  • Start Small: Use a small aliquot of your peptide to test solubility; do not risk the entire batch.[3]

  • Charge Calculation: Determine the net charge of your peptide at neutral pH. Add +1 for each basic residue (K, R, H) and the N-terminus, and -1 for each acidic residue (D, E) and the C-terminus.[3]

  • Solvent Selection:

    • Net Charge is Zero (Hydrophobic/Neutral): This is the most likely case for a Cba-peptide. Start with a minimal amount of an organic solvent like DMSO or DMF.[3] Once dissolved, slowly add your aqueous assay buffer while vortexing.[1] Caution: High concentrations of organic solvents can be incompatible with biological assays.[9]

    • Net Charge is Positive (Basic): Try dissolving in distilled water. If that fails, add a small amount of 10% acetic acid or 0.1% TFA.[3]

    • Net Charge is Negative (Acidic): Try dissolving in distilled water. If that fails, add a small amount of 0.1% ammonium hydroxide.[3]

  • Physical Aids:

    • Sonication: Use a bath sonicator for 10-15 minutes.[9]

    • Gentle Warming: Warm the solution to 30-40°C.[1]

Q9: My peptide has already formed visible aggregates or fibrils in solution. Is there a way to disaggregate them?

Yes, it is sometimes possible to reverse aggregation, though success is not guaranteed and the resulting peptide may not be in its native monomeric state.

  • Denaturants: Strong denaturants like 6-8 M Guanidine-HCl or 8 M Urea can disrupt the hydrogen bonds holding aggregates together.[1][3] This is often a harsh treatment and is typically used for resolubilization rather than prevention in functional assays.[3]

  • Base Treatment: For some amyloid-like aggregates, brief treatment with a dilute base like 0.1 M NaOH can disrupt the fibril structure, followed by neutralization. This must be tested carefully as it can degrade the peptide.

  • Peptide-based Disaggregators: Research has shown that certain short peptides can act as "β-sheet breakers" to disaggregate fibrils, although this is a highly specialized and sequence-dependent approach.[18][19]

Q10: What analytical techniques can I use to confirm aggregation?

Visual precipitation is a clear sign, but more subtle aggregation can also occur. The following techniques are useful for characterization:[20][21][22]

Technique Information Provided
Dynamic Light Scattering (DLS) Measures the size distribution of particles in solution, excellent for detecting soluble oligomers and aggregates.[20]
Thioflavin T (ThT) Fluorescence ThT dye binds specifically to the cross-β-sheet structure of amyloid-like fibrils, resulting in a large increase in fluorescence.[4][23]
Circular Dichroism (CD) Spectroscopy Provides information on the secondary structure of the peptide. A shift towards a strong negative peak around 218 nm is indicative of β-sheet formation.[21][24]
Transmission Electron Microscopy (TEM) Allows for direct visualization of fibrillar or amorphous aggregate morphology.[22]
Analytical Ultracentrifugation (AUC) Can determine the sedimentation velocity of different species in solution, providing information on the size and shape of monomers, oligomers, and larger aggregates.[20]
References
  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Particle and Aggregation Characterization. CD Formulation. [Link]

  • ResolveMass Laboratories Inc. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts. ResolveMass Laboratories Inc. [Link]

  • Al-Garadi, W., et al. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • Hamley, I. W., & Castelletto, V. (2020). CHAPTER 2: Characterization of Peptides and Their Assemblies. In M. O. Guler (Ed.), Peptide-based Biomaterials (pp. 19-46). The Royal Society of Chemistry. [Link]

  • O’Rourke, S., et al. (2020, October 21). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules. [Link]

  • Fairforce. (2026, January 20). How to Prevent Protein Aggregation: Insights and Strategies. Fairforce. [Link]

  • Sormanni, P., et al. (2023, March 3). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Nature Communications. [Link]

  • Sormanni, P., et al. (2023, November 17). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. bioRxiv. [Link]

  • Chromatography Forum. (2010, July 29). HPLC method for hydrophobic peptide from antibody digest. Chromatography Forum. [Link]

  • Activotec. (n.d.). Peptide Solubilization. Activotec. [Link]

  • AAPPTEC. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTEC. [Link]

  • LifeTein. (2025, July 10). Should I Have TFA Removed from My Peptide? LifeTein. [Link]

  • Psonka-Antonczyk, K. M., et al. (2022). Molecular mechanisms of amyloid disaggregation. International Journal of Molecular Sciences. [Link]

  • The Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. The Nest Group. [Link]

  • Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. Vapourtec. [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

  • ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide? ResearchGate. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]

  • Chan, W. C., et al. (1998). Problems in the synthesis of cyclic peptides through use of the Dmab protecting group. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Liu, K., et al. (2025, August 8). Peptides for disrupting and degrading amyloids. ResearchGate. [Link]

  • Arai, T., et al. (2024, March 2). Structure of cytotoxic amyloid oligomers generated during disaggregation. Biophysical Reviews. [Link]

  • CreoSalus. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. CreoSalus. [Link]

  • Li, D., et al. (2025, July 9). How short peptides disassemble tau fibrils in Alzheimer's disease. Nature. [Link]

  • De Marco, A. (2023, October 19). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Pharmaceuticals. [Link]

  • Concept Life Sciences. (n.d.). Synthesis of complex cyclic peptide | Case Study. Concept Life Sciences. [Link]

  • GenScript. (n.d.). Impact of TFA - A Review. GenScript. [Link]

  • De Groot, N. S., et al. (2006). Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin. Proceedings of the National Academy of Sciences. [Link]

  • Biondani, M., et al. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters. [Link]

  • ResearchGate. (n.d.). Structure of cyclobutane-based hybrid peptides subjected to study. ResearchGate. [Link]

  • Sarika, P. R., & Chacko, S. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • D'Agostino, V. G., et al. (n.d.). A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. DSpace. [Link]

  • Nune, A., et al. (2022, October 9). Self-assembly and Hydrogelation Properties of Peptides Derived from Peptic Cleavage of Aggregation-prone Regions of Ovalbumin. Gels. [Link]

  • Schipper, J. D., et al. (n.d.). Co‐Assemblies Regulate the Catalytic Activity of Peptide Fibrils. MPG.PuRe. [Link]

Sources

Validation & Comparative

Unambiguous Identification of Cyclobutylalanine in Peptide Sequences: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a powerful strategy to enhance stability, modulate conformation, and improve biological activity. Cyclobutylalanine (cAbu), a Cα-tetrasubstituted amino acid, offers a unique conformational constraint due to its four-membered ring system. However, its unambiguous identification within a peptide sequence is paramount for quality control and regulatory approval. This guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for identifying and characterizing cyclobutylalanine in a peptide sequence, alongside a comparative analysis with other common analytical techniques.

The Structural Significance of Cyclobutylalanine

The cyclobutane ring of cyclobutylalanine restricts the phi (φ) and psi (ψ) backbone dihedral angles, influencing the local peptide conformation. This can lead to the stabilization of specific secondary structures, such as β-turns and helices, which are crucial for receptor binding and biological function.[1] Verifying the presence and integrity of the cyclobutylalanine residue is therefore a critical step in ensuring the desired structure-activity relationship of the synthetic peptide.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful technique for the non-destructive, detailed structural analysis of molecules in solution.[2] For a peptide containing cyclobutylalanine, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive evidence of its presence and covalent connectivity.

The Telltale Signs in the 1H NMR Spectrum

The proton NMR spectrum offers the initial clues. The cyclobutyl moiety introduces a set of aliphatic protons with characteristic chemical shifts and complex splitting patterns due to their constrained environment. While the exact chemical shifts are dependent on the surrounding amino acids and the peptide's conformation, the protons of the cyclobutane ring typically resonate in the upfield region of the spectrum, generally between 1.5 and 2.5 ppm. The α-proton of the cyclobutylalanine residue will also have a distinct chemical shift.

Pinpointing Connectivity with 2D NMR

While the 1D 1H NMR spectrum can be crowded, 2D NMR experiments provide the necessary resolution and connectivity information to definitively identify the cyclobutylalanine spin system.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) couplings through two or three bonds.[3][4] For cyclobutylalanine, COSY is instrumental in tracing the connectivity between the α-proton and the β-protons, and among the protons on the cyclobutane ring itself. This creates a unique network of cross-peaks that forms a "fingerprint" for the cyclobutyl spin system.

  • TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system.[2] A cross-peak between the amide proton (NH) and any proton within the cyclobutylalanine side chain confirms that they belong to the same amino acid residue.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to a heteronucleus, typically 13C or 15N.[3][4] The HSQC spectrum will show a cross-peak for each C-H bond in the cyclobutylalanine residue, allowing for the unambiguous assignment of the chemical shifts of the carbon atoms in the cyclobutane ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (2-3 bonds) between protons and carbons.[3][4] This is particularly useful for connecting the cyclobutylalanine side chain to the peptide backbone. For instance, correlations can be observed from the β-protons of the cyclobutane ring to the carbonyl carbon of the preceding residue, and from the α-proton to the carbonyl carbon of the cyclobutylalanine residue itself.

The logical workflow for identifying cyclobutylalanine using these NMR techniques is illustrated in the following diagram:

Workflow for identifying cyclobutylalanine using a suite of NMR experiments.
Expected NMR Data for a Cyclobutylalanine-Containing Peptide

While the exact chemical shifts will vary, the following table provides an illustrative example of the expected 1H and 13C chemical shift ranges for a cyclobutylalanine residue within a peptide, based on data for similar structures like L-Alanyl-L-alanine.[1]

Atom 1H Chemical Shift (ppm) 13C Chemical Shift (ppm) Key 2D NMR Correlations
N-H 7.5 - 8.5-TOCSY to Hα, Hβ; NOESY to adjacent residues
-50 - 60HSQC to Hα; HMBC to C=O
4.0 - 4.5-COSY to Hβ; NOESY to adjacent residues
-30 - 40HSQC to Hβ; HMBC to Cα, Cγ
1.8 - 2.5-COSY to Hα, Hγ
-20 - 30HSQC to Hγ; HMBC to Cβ, Cδ
1.6 - 2.2-COSY to Hβ, Hδ
-20 - 30HSQC to Hδ; HMBC to Cγ
1.6 - 2.2-COSY to Hγ
C=O -170 - 175HMBC from Hα, NH

Comparative Analysis with Other Techniques

While NMR is the most definitive method for structural elucidation in solution, other techniques are often used in conjunction to provide complementary information.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a peptide and for sequencing.[5][6][7][8]

  • Performance: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the peptide, which is consistent with the presence of a cyclobutylalanine residue. Tandem mass spectrometry (MS/MS) generates fragment ions that can be used to sequence the peptide.[6][7] The fragmentation pattern of a peptide containing cyclobutylalanine will show characteristic losses corresponding to the cyclobutyl side chain.

  • Comparison with NMR: MS provides information about the mass and sequence, but it does not directly provide three-dimensional structural information. While fragmentation patterns can be indicative, they are not as definitive as the through-bond and through-space correlations observed in NMR for unambiguously identifying the cyclobutyl moiety and its stereochemistry. Furthermore, MS is a destructive technique, whereas NMR is non-destructive.

The general workflow for peptide analysis by mass spectrometry is as follows:

General workflow for peptide sequencing using tandem mass spectrometry.
X-ray Crystallography

X-ray crystallography provides the atomic-resolution three-dimensional structure of a molecule in its crystalline state.

  • Performance: If a high-quality crystal of the peptide can be obtained, X-ray crystallography can provide an unambiguous determination of the peptide's structure, including the precise geometry of the cyclobutylalanine residue and its interactions with neighboring residues.

  • Comparison with NMR: The primary limitation of X-ray crystallography is the need for well-diffracting crystals, which can be challenging to obtain for peptides.[9] Furthermore, the crystal structure represents a static snapshot of the molecule and may not fully represent the ensemble of conformations present in solution, which is the environment where most biological interactions occur. NMR, on the other hand, provides information about the solution-state structure and dynamics.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Cyclobutylalanine-Containing Peptide

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing cyclobutylalanine using Fmoc/tBu chemistry.[2][10][11][12][13]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF for 5 and then 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents relative to the resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin extensively with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, including the Fmoc-cyclobutylalanine-OH.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

NMR Sample Preparation and Data Acquisition

A detailed protocol for acquiring 2D NMR data on a Bruker spectrometer is outlined below.[14][15][16]

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 500 µL of an appropriate deuterated solvent (e.g., D2O, DMSO-d6, or a mixture). Add a small amount of a reference standard like DSS or TMS.

  • 1D 1H NMR Acquisition:

    • Create a new dataset and load a standard proton experiment.

    • Tune and match the probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution.

    • Set the appropriate spectral width and receiver gain.

    • Acquire the 1D 1H spectrum.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction) and reference it.

  • 2D NMR Data Acquisition (General Steps):

    • From the 1D proton experiment, create a new 2D experiment (e.g., COSY, TOCSY, HSQC, HMBC).

    • Set the spectral widths in both dimensions (F1 and F2). For homonuclear experiments, these will be the same as the 1D proton spectrum. For heteronuclear experiments, the F1 dimension will correspond to the 13C or 15N spectral width.

    • Set the number of increments in the F1 dimension (determines the resolution in that dimension).

    • Set the number of scans per increment.

    • Set experiment-specific parameters (e.g., mixing time for TOCSY, evolution time for long-range couplings in HMBC).

    • Start the acquisition.

  • 2D NMR Data Processing:

    • Apply a window function to the data in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum in both dimensions.

    • Perform a baseline correction.

    • Reference the spectrum using the 1D spectra as external projections.

Conclusion

The unambiguous identification of cyclobutylalanine within a peptide sequence is crucial for ensuring the quality and desired properties of synthetic peptides. While mass spectrometry and X-ray crystallography provide valuable information, NMR spectroscopy, through a combination of 1D and 2D experiments, offers the most definitive and comprehensive evidence for the presence and connectivity of this non-canonical amino acid in solution. The characteristic spin system of the cyclobutyl moiety, elucidated through experiments like COSY, TOCSY, HSQC, and HMBC, provides a unique and irrefutable signature, making NMR an indispensable tool for researchers, scientists, and drug development professionals working with modified peptides.

References

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

  • Bour, P., Kubelka, J., & Keiderling, T. A. (2005). A Complete Set of NMR Chemical Shifts and Spin-Spin Coupling Constants for L-Alanyl-L-alanine Zwitterion and Analysis of Its Conformation in Water. Journal of the American Chemical Society, 127(48), 17083–17091. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 41(14), 2447–2454. [Link]

  • Illa, O., Ospina, J., Sánchez-Aparicio, J. E., Pulido, X., Abengozar, M. Á., Gaztelumendi, N., Carbajo, D., Nogués, C., Rivas, L., & Maréchal, J. D. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Organic Letters, 24(32), 5971–5976. [Link]

  • Karle, I. L., Das, C., & Balaram, P. (2000). Crystal structure of a hydrophobic 19-residue peptide helix containing three centrally located d amino acids. Proceedings of the National Academy of Sciences, 97(7), 3034–3037. [Link]

  • Mantoani, S. P., Lombardi, L., Hoehr, N. F., & Rittner, R. (2007). Assignments of 1H and 13C NMR Spectral Data for Benzoylecgonine, a Cocaine Metabolite. Magnetic Resonance in Chemistry, 45(10), 885–888. [Link]

  • Nagaraj, R., & Balaram, P. (1981). A stereochemically constrained searchValue-rich peptide. Crystal structure of the 1-10 fragment of suzukacillin, a membrane channel forming polypeptide. FEBS Letters, 124(2), 273–276. [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved February 17, 2026, from [Link]

  • SeRMN – NMR Service at UAB. (2017, September 19). Folding peptides studied by NMR. [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved February 17, 2026, from [Link]

  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211–222. [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Zhang, W., & Schepartz, A. (2016). A Complete Set of 1H and 13C Chemical Shift Assignments for the E. coli 70S Ribosome. ACS Chemical Biology, 11(5), 1341–1347. [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved February 17, 2026, from [Link]

  • Zhang, Y., & Cremer, D. (2009). A new method for the description of the puckering of four-membered rings. The Journal of Physical Chemistry A, 113(14), 3145–3157. [Link]

  • Technology Networks. (2025, December 19). Tandem Mass Spectrometry (MS/MS) Explained. [Link]

  • YouTube. (2022, February 6). Tandem Mass Spectrometry (MS/MS) | Analytical Technique Animation for CSIR NET & Life Science Exams. [Link]

  • Palmer, R. A., Tizzard, G. J., & Coles, S. J. (2011). X-ray crystallographic structure of the cyclic di-amino acid peptide: N,N '-diacetyl-cyclo(Gly-Gly). Journal of Chemical Crystallography, 41(9), 1323–1327. [Link]

  • Germain, A., & Bandin, F. (2024, January 15). Peptide ion fragmentation in mass spectrometry. [Link]

  • Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. [Link]

  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved February 17, 2026, from [Link]

  • Dornevil, K., & Gao, J. (2017). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of visualized experiments : JoVE, (129), 56592. [Link]

  • Al-Terkawi, A., Wulff, S., Iftime, D., & Lins, L. (2023, April 20). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. [Link]

  • Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 41(14), 2447–2454. [Link]

  • Alamo, L. S. T. (2005). Synthesis and characterization of dipeptides glycylalanine and alanylvaline using solution phase chemistry. [Link]

  • Liu, T., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 14(41), 11499-11506. [Link]

  • Rossi, A., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. The Journal of Physical Chemistry B, 126(16), 3145-3153. [Link]

  • Suresh, S., & Vijayan, M. (1983). X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-arginine D-glutamate monohydrate and a comparative study of amino acid aggregation in the crystal structures of L- and DL-amino acids and LL and LD complexes. Journal of Biosciences, 5(2), 123-134. [Link]

  • Cormanich, R. A., Bühl, M., & Rittner, R. (2025). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules, 30(23), 5678. [Link]

  • University of Central Florida. (n.d.). Synthesis and modification of cyclic peptide nanotubes as imaging agents. [Link]

Sources

A Comparative Guide to the Biological Activity of Substance P Analogs: Exploring the Potential of 3-Amino-2-cyclobutylpropanoic Acid Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Therapeutic Potential and Inherent Limitations of Substance P

Substance P (SP), an eleven-amino acid neuropeptide, is a key player in a multitude of physiological and pathophysiological processes.[1] As the primary endogenous ligand for the neurokinin-1 receptor (NK1R), a G-protein coupled receptor, SP is intricately involved in pain transmission, inflammation, vasodilation, and mood regulation.[1][2] Its amino acid sequence is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1] The therapeutic potential of modulating the SP/NK1R system is vast, with implications for treating chronic pain, inflammatory disorders, and chemotherapy-induced nausea.[3][4]

However, the clinical application of native Substance P is hampered by its inherent limitations, primarily its poor metabolic stability and lack of receptor selectivity. This has driven extensive research into the development of peptidomimetics—synthetic molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[5][6][7] This guide provides a comparative analysis of Substance P analogs, with a forward-looking perspective on the potential role of conformationally constrained amino acids, specifically 3-Amino-2-cyclobutylpropanoic acid, in designing next-generation SP-based therapeutics.

The Rationale for Modifying Substance P: A Quest for Stability and Specificity

The primary motivation for designing SP analogs is to overcome the peptide's rapid degradation by peptidases in vivo.[6][7] Early efforts focused on substitutions with D-amino acids or N-methylation to protect susceptible peptide bonds, leading to analogs with significantly enhanced stability.[5][6][7] Another key objective is to modulate the affinity and selectivity for the NK1R over other neurokinin receptors, which can fine-tune the therapeutic effects and reduce off-target side effects.[3]

The structure-activity relationship of Substance P has been extensively studied, revealing that the C-terminal region is crucial for receptor binding and activation, while the N-terminal sequence influences potency and receptor subtype selectivity.[8][9] This knowledge provides a roadmap for targeted modifications to achieve desired pharmacological profiles.

Conformationally Constrained Amino Acids: A Tool for Precision Peptide Design

A sophisticated approach to peptide modification involves the incorporation of non-natural, conformationally constrained amino acids.[10][11] These rigid structures limit the flexibility of the peptide backbone, locking it into a specific three-dimensional shape that can enhance binding affinity to the target receptor and improve resistance to enzymatic degradation.[12]

3-Amino-2-cyclobutylpropanoic Acid: A Novel Building Block

3-Amino-2-cyclobutylpropanoic acid is a non-proteinogenic amino acid characterized by a cyclobutane ring.[13][14] The rigid, puckered structure of the cyclobutane ring introduces significant conformational constraints.[4] Incorporating such a residue into a peptide like Substance P is hypothesized to:

  • Induce a specific secondary structure: The constrained backbone can favor a particular turn or helical conformation that may be optimal for NK1R binding.

  • Enhance metabolic stability: The unnatural amino acid structure can sterically hinder the approach of peptidases.

  • Modulate receptor affinity and selectivity: By presenting the key pharmacophoric groups in a pre-organized and favorable orientation, the binding energy can be increased.

While direct experimental data on Substance P analogs containing 3-Amino-2-cyclobutylpropanoic acid is not yet available in published literature, we can extrapolate its potential impact based on the known properties of other constrained analogs.

Comparative Analysis of Substance P Analogs

To provide a framework for evaluating a hypothetical 3-Amino-2-cyclobutylpropanoic acid-substituted analog, the following table summarizes the biological activities of well-characterized Substance P modifications.

Analog Modification Key Biological Effects Reference
Substance P (Native) NonePotent NK1R agonist; involved in pain, inflammation, vasodilation. Rapidly degraded.[1][2]
[Sar⁹, Met(O₂)¹¹]-SP (Sarma) Sarcosine at position 9, Methionine sulfone at 11Selective NK1R agonist with enhanced stability.N/A
Septide C-terminal hexapeptide analogPotent and selective NK1R agonist.N/A
L-733,060 Non-peptide antagonistPotent and selective NK1R antagonist.N/A
Aprepitant Non-peptide antagonistOrally active, selective NK1R antagonist used as an antiemetic.N/A

Experimental Protocols for Characterizing Novel Substance P Analogs

The characterization of a novel analog, such as one containing 3-Amino-2-cyclobutylpropanoic acid, would follow a systematic experimental workflow.

Peptide Synthesis and Purification

Methodology: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a Rink Amide resin to generate a C-terminal amide, which is crucial for Substance P activity.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a 20% piperidine solution in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-3-Amino-2-cyclobutylpropanoic acid) using a coupling reagent like HBTU/HOBt in the presence of a base such as DIEA. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the Substance P sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

In Vitro Receptor Binding Assay

Methodology: Radioligand Competition Assay

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the human NK1 receptor (e.g., CHO-K1 or U373 MG cells).

  • Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with BSA, MnCl₂, and protease inhibitors).

  • Competition Reaction: Incubate the cell membranes with a constant concentration of a radiolabeled NK1R ligand (e.g., [³H]-Substance P) and varying concentrations of the unlabeled test analog.

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assay

Methodology: Guinea Pig Ileum Contraction Assay

  • Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.

  • Dose-Response Curve: Add cumulative concentrations of the test analog to the organ bath and record the resulting isometric contractions using a force transducer.

  • Data Analysis: Plot the contractile response against the logarithm of the analog concentration to generate a dose-response curve. Determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the maximum effect (Emax).

  • Comparison: Compare the potency and efficacy of the analog to that of native Substance P.

Visualizing the Scientific Framework

Substance P Signaling Pathway

SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects (e.g., Neuronal Excitability, Inflammation) Ca->Downstream PKC->Downstream cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation SPPS Solid-Phase Peptide Synthesis HPLC RP-HPLC Purification SPPS->HPLC MS Mass Spec Confirmation HPLC->MS Binding Receptor Binding Assay (Ki) MS->Binding Functional Functional Assay (EC₅₀, Emax) Binding->Functional PK Pharmacokinetics (Stability, Half-life) Functional->PK PD Pharmacodynamics (e.g., Analgesia Model) PK->PD

Caption: Workflow for the synthesis and evaluation of a novel Substance P analog.

Conclusion and Future Directions

The design of Substance P analogs remains a promising avenue for the development of novel therapeutics. While the direct biological activity of a 3-Amino-2-cyclobutylpropanoic acid-substituted Substance P analog is yet to be determined, the principles of peptidomimetic design suggest that such a modification holds significant potential. The conformational rigidity imparted by the cyclobutane ring could lead to an analog with enhanced metabolic stability and potent, selective activity at the NK1 receptor. The experimental framework outlined in this guide provides a clear path for the synthesis, characterization, and evaluation of this and other novel Substance P analogs, paving the way for the next generation of drugs targeting the neurokinin system.

References

  • Vignolo, A., et al. (2012). Peptidomimetics, a synthetic tool of drug discovery. Current Computer-Aided Drug Design, 8(2), 90-98. [Link]

  • Ahinko, M., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 649-661. [Link]

  • Greenwood, M. (2023). Peptidomimetics in Drug Discovery. AZoLifeSciences. [Link]

  • Foreman, J. C., et al. (1983). Structure-activity relationships for some substance P-related peptides that cause wheal and flare reactions in human skin. Journal of Physiology, 335, 449-465. [Link]

  • University of Birmingham. (2024). Peptidomimetics open new opportunities in drug discovery. University of Birmingham. [Link]

  • Scheraga, H. A. (1987). Designing amino acids to determine the local conformations of peptides. Proceedings of the National Academy of Sciences, 84(16), 5585-5587. [Link]

  • Khawli, L. A., & Balse-Srinivasan, P. (2005). Substance P: structure, function, and therapeutics. Current Protein & Peptide Science, 6(3), 249-264. [Link]

  • Foreman, J. C., et al. (1983). Structure-activity relationships for some substance P-related peptides that cause wheal and flare reactions in human skin. Journal of Physiology, 335, 449-465. [Link]

  • Mani, V. S., et al. (2016). Conformationally constrained amino acids in peptide design. SSRN Electronic Journal. [Link]

  • Kiseleva, E. N., & Kiselev, V. G. (2017). Aminoacids of the cyclobutane series. Russian Chemical Reviews, 86(1), 1-19. [Link]

  • Foresight Institute. (2018). Design of hyperstable constrained peptides. Foresight Institute. [Link]

  • ELISA kit. (n.d.). Substance P: The Multifaceted Role of a Neuropeptide. ELISA kit. [Link]

  • Liskamp, R. M., et al. (2013). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Angewandte Chemie International Edition, 52(49), 12896-12916. [Link]

  • Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(10), 2855. [Link]

  • Wikipedia. (n.d.). Substance P. Wikipedia. [Link]

  • Saravana Mani, V. S., et al. (2016). Conformationally Constrained Amino Acids in Peptide Design. ResearchGate. [Link]

  • Al-Taei, A. T. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37. [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

  • van der Neut, F. W., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(22), 2096-2111. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

  • Gómez-Catalán, J., et al. (2003). Chapter 3 Conformational Study of 1-amino-2-phenylcyclopropanecarboxylic Acid Derivatives and the Search of Novel Leads for Bradykinin Antagonism. Universitat de Barcelona. [Link]

  • Farmacia Journal. (2018). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal, 66(5), 834-840. [Link]

  • PubChem. (n.d.). 2-Amino-3-cyclobutylpropanoic acid. PubChem. [Link]

  • PubChem. (n.d.). (R)-2-Amino-3-cyclobutylpropanoic acid. PubChem. [Link]

Sources

A Technical Guide to Assessing Peptide Conformational Changes from Cyclobutylalanine Incorporation using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Peptide Conformation in Drug Discovery

Peptides have emerged as a promising class of therapeutics due to their high specificity and potency.[1] Their biological activity is intrinsically linked to their three-dimensional structure. The ability to modulate and stabilize specific secondary structures, such as α-helices and β-sheets, is a cornerstone of modern peptide drug design. Unnatural amino acids, like cyclobutylalanine, are powerful tools in this endeavor, offering a route to enforce conformational rigidity, which can lead to enhanced metabolic stability and improved binding affinity.[2]

Circular Dichroism (CD) spectroscopy is an invaluable, non-destructive technique for rapidly assessing the secondary structure of peptides in solution.[3] It measures the differential absorption of left and right-circularly polarized light by chiral molecules, providing a spectral "fingerprint" of the peptide's overall conformation.[3]

The Role of Cyclobutylalanine as a Conformational Constraint

Cyclobutylalanine, a Cα,α-disubstituted cyclic amino acid, introduces significant steric hindrance that restricts the rotational freedom of the peptide backbone.[2][4] This constraint can have profound effects on the local and global conformation of a peptide. The incorporation of such residues is a well-established strategy to induce and stabilize specific secondary structures, such as β-turns and helices.[2] By pre-organizing a peptide into its bioactive conformation, the entropic penalty of binding to its target is reduced, potentially leading to a significant increase in affinity.

The primary hypothesis is that replacing a standard amino acid (e.g., Alanine) with cyclobutylalanine will induce a more ordered and stable secondary structure, a change that is readily detectable and quantifiable by CD spectroscopy.

Experimental Workflow for Comparative CD Spectroscopy

A robust and self-validating experimental protocol is crucial for obtaining high-quality, reproducible CD data. The following workflow is designed to compare a native peptide with its cyclobutylalanine-containing analogue.

Caption: Experimental workflow for comparative CD analysis of peptides.

Detailed Experimental Protocol

A. Sample Preparation:

  • Peptide Synthesis and Purification: Synthesize the native peptide and the cyclobutylalanine-containing analogue using standard solid-phase peptide synthesis (SPPS) protocols. Purify the peptides to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Concentration Determination: Accurately determine the concentration of each peptide solution. This is a critical step for accurate calculation of molar ellipticity. Methods such as UV-Vis absorbance at 280 nm (if aromatic residues are present) or quantitative amino acid analysis are recommended.

  • Buffer Preparation: Prepare a CD-compatible buffer, such as 10 mM sodium phosphate, pH 7.4. Ensure the buffer has low absorbance in the far-UV region (190-250 nm). The buffer should be filtered (0.22 µm) and degassed.

B. CD Instrument Setup and Data Acquisition:

  • Instrument Parameters:

    • Wavelength Range: 190-260 nm

    • Data Pitch: 0.5 nm

    • Scanning Speed: 50 nm/min

    • Bandwidth: 1.0 nm

    • Response Time: 2 s

    • Accumulations: 3-5 scans per sample

    • Temperature: 25°C (or as required)

    • Cuvette Pathlength: 1 mm quartz cuvette

  • Blank Measurement: Record the spectrum of the buffer solution under the same conditions as the peptide samples. This will serve as the baseline for correction.

  • Sample Measurement: Record the CD spectra for both the native and the cyclobutylalanine-containing peptides at the same concentration (typically 0.1-0.2 mg/mL).

C. Data Processing and Analysis:

  • Baseline Correction: Subtract the buffer spectrum from each of the peptide spectra.

  • Conversion to Mean Residue Ellipticity (MRE): Convert the raw ellipticity data (in millidegrees) to Mean Residue Ellipticity ([θ]) in deg·cm²·dmol⁻¹ using the following equation:

    [θ] = (θobs * MRW) / (10 * d * c)

    Where:

    • θobs is the observed ellipticity in degrees.

    • MRW is the mean residue weight (molecular weight of the peptide / number of amino acids).

    • d is the pathlength of the cuvette in cm.

    • c is the concentration of the peptide in g/mL.

  • Spectral Deconvolution: Utilize deconvolution software (e.g., BeStSel, DichroWeb) to estimate the percentage of secondary structure elements (α-helix, β-sheet, turns, and random coil) from the MRE data.[3]

Comparative Analysis: Expected Conformational Changes

The incorporation of cyclobutylalanine is expected to induce a more defined secondary structure compared to its native counterpart. This will be reflected in distinct changes in the CD spectrum.

Visualizing the Conformational Impact

The steric bulk of the cyclobutyl group restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, forcing it to adopt a more ordered conformation.

Conformational_Change cluster_native Native Peptide (e.g., with Alanine) cluster_cyclo Cyclobutylalanine Peptide Native_Structure Flexible Backbone (Multiple Low-Energy Conformations) Native_CD CD Spectrum: - Weak signals - Characteristic of random coil Native_Structure->Native_CD Results in Cyclo_Structure Constrained Backbone (Favors a Specific Conformation, e.g., Helix/Turn) Native_Structure->Cyclo_Structure Substitution Cyclo_CD CD Spectrum: - Stronger signals - Characteristic of ordered structure Native_CD->Cyclo_CD Comparison Cyclo_Structure->Cyclo_CD Results in

Caption: Impact of cyclobutylalanine on peptide conformation and CD spectra.

Hypothetical Data Comparison

Based on the established principles of CD spectroscopy and the known effects of sterically hindered amino acids, we can predict the following changes in the CD spectra.

FeatureNative Peptide (e.g., with Alanine)Cyclobutylalanine-Containing PeptideRationale for Change
Predominant Conformation Likely random coil or partially foldedMore defined secondary structure (e.g., α-helix or β-turn)The cyclobutyl group restricts backbone flexibility, promoting a more ordered state.[2]
CD Spectrum Signature A single negative band around 198-200 nm.For an induced α-helix: negative bands near 208 nm and 222 nm, and a positive band near 192 nm. For an induced β-turn: varied spectra, but distinct from random coil.These are the characteristic spectral fingerprints for these secondary structures.[3]
**Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) **Close to zero or slightly negative.Significantly negative (e.g., -10,000 to -30,000 deg·cm²·dmol⁻¹) for an α-helix.The intensity of the 222 nm band is proportional to the helical content.
Overall Signal Intensity Generally weak.Significantly stronger.A more ordered and stable structure leads to a more pronounced differential absorption of circularly polarized light.

Conclusion and Future Perspectives

CD spectroscopy is a powerful and accessible tool for assessing the conformational consequences of incorporating unnatural amino acids like cyclobutylalanine into peptides. The expected shift from a random coil to a more ordered secondary structure, such as an α-helix or a β-turn, can be readily identified and quantified through characteristic changes in the CD spectrum. This comparative approach provides invaluable insights for researchers in drug discovery, enabling the rational design of peptides with enhanced structural stability and, consequently, improved therapeutic potential.

Future studies could expand on this by performing temperature or chemical denaturation melts monitored by CD to quantitatively compare the thermodynamic stability of the native versus the cyclobutylalanine-containing peptide. Combining CD data with higher-resolution techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide a more complete picture of the peptide's three-dimensional structure and dynamics.

References

  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide research, 8(3), 178–186.
  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122–128.
  • Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). C(alpha,alpha)-disubstituted glycines: a versatile tool for peptide chemists. Biopolymers, 60(6), 396–419.
  • Ramírez-Alvarado, M., Serrano, L., & Blanco, F. J. (1997). Conformational analysis of peptides corresponding to all the secondary structure elements of protein L B1 domain: secondary structure propensities are not conserved in proteins with the same fold. Protein science : a publication of the Protein Society, 6(1), 162–174.
  • The Role of Circular Dichroism in Peptide Structural Analysis. (2025, October 1). Creative Peptides.
  • How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. (2025, July 8). Creative Biostructure.
  • Driver, R. (2010). Structural studies of cyclic peptides. PhD Thesis, The University of Queensland.
  • Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Honors Thesis, Southern University and A&M College.
  • Al-Garawi, Z. S., Al-Ghamdi, M. A., & Shity, A. A. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International journal of molecular sciences, 22(9), 5032.
  • Zhang, X., O'Donoghue, A. C., & Imperiali, B. (2013). The paradox of conformational constraint in the design of Cbl(TKB)-binding peptides. Bioorganic & medicinal chemistry letters, 23(16), 4618–4622.
  • Zhang, T., Li, Y., Liu, Y., Li, Y., & Li, X. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical science, 14(41), 11499–11506.
  • Stereochemical matching determines both helix type and handedness in α/γ-peptides with a cyclic-constrained γ-amino acid. (2025). Chemical Communications.
  • Peptide backbone folding induced by the Cα-tetrasubstituted cyclic α-amino acids 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) and 1-aminocyclopentane-1-carboxylic acid (Ac5c). A joint computational and experimental study. (2006). Organic & Biomolecular Chemistry.
  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. (1998). Journal of the American Chemical Society.
  • Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. (2020). Molecules.
  • 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. (1997). Journal of medicinal chemistry.

Sources

Constraining Helicity: A Comparative Analysis of Cyclopropylalanine and Cyclobutylalanine in Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

In the quest for novel peptide-based therapeutics and research tools, the ability to precisely control peptide conformation is paramount. The introduction of non-natural, conformationally restricted amino acids is a powerful strategy to induce and stabilize specific secondary structures, such as the α-helix, which is crucial for many biological interactions. This guide provides a detailed comparison of two such amino acids, cyclopropylalanine and cyclobutylalanine, and their distinct effects on peptide helicity. By examining the underlying structural constraints and presenting supporting experimental data, we aim to equip researchers with the knowledge to rationally select the appropriate building block for their specific application.

The Rationale for Conformational Constraint

The intrinsic flexibility of short peptides in solution often limits their biological activity and susceptibility to proteolytic degradation. Constraining the peptide backbone by incorporating rigid amino acid analogs can pre-organize the peptide into a bioactive conformation, thereby enhancing receptor binding affinity and improving stability. The cycloalkylalanines, with their cyclic side chains, impose significant restrictions on the allowable Ramachandran (φ, ψ) angles, thus biasing the peptide backbone towards specific secondary structures.

Cyclopropylalanine: A Propensity for Turns

Contrary to what the small, rigid cyclopropyl group might suggest, the incorporation of cyclopropylalanine, specifically its analog 1-aminocyclopropanecarboxylic acid (Ac3c), has been shown to act as a helix breaker. This is attributed to the significant steric strain induced by the three-membered ring, which distorts the ideal α-helical geometry.

Computational studies on peptides containing 1-aminocyclopropanecarboxylic acid indicate a preference for β-turn conformations. These studies suggest that the constrained nature of the cyclopropyl ring favors backbone dihedral angles that are more consistent with a turn than a helix. This is supported by experimental data from NMR studies on dipeptides containing Ac3c, which show a preference for conformations that avoid an extended structure. This propensity to induce turns makes cyclopropylalanine a useful tool for introducing bends or kinks in a peptide sequence, which can be critical for mimicking the structure of a protein loop or for disrupting a helical protein-protein interaction.

Cyclobutylalanine: A Promoter of Helical Structures

In contrast to its three-membered ring counterpart, the incorporation of a cyclobutyl group, in the form of 1-aminocyclobutane-1-carboxylic acid (Ac4c), has been demonstrated to be an effective promoter of helical structures. The four-membered ring of cyclobutylalanine is less strained than the cyclopropyl ring, allowing for backbone dihedral angles that are more compatible with an α-helical conformation.

X-ray crystallography and NMR studies on peptides containing Ac4c have shown a clear propensity to form β-turns and helical structures. The cyclobutyl moiety effectively restricts the conformational freedom of the peptide backbone, favoring the formation of stable, regular secondary structures. This makes cyclobutylalanine an excellent choice for designing peptides that are intended to adopt a helical conformation, for example, to mimic the helical interface of a protein involved in a protein-protein interaction.

Head-to-Head Comparison

FeatureCyclopropylalanine (analog data)Cyclobutylalanine (analog data)
Primary Effect on Helicity Helix BreakerHelix Promoter
Preferred Secondary Structure β-turnα-helix, 3(10)-helix, β-turn
Underlying Mechanism High ring strain distorts helical geometryReduced ring strain allows for helical backbone angles
Potential Applications Inducing turns, disrupting helicesStabilizing helical structures, mimicking helical epitopes

Experimental Protocols

To empirically determine the effect of cyclopropylalanine and cyclobutylalanine on the helicity of a specific peptide, the following experimental workflow is recommended.

Peptide Synthesis

The peptides can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3] The Fmoc-protected cyclopropylalanine and cyclobutylalanine derivatives are commercially available and can be incorporated into the peptide sequence using standard coupling protocols.[1][4][5]

Diagram of Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Steps 2-5 Washing2->Repeat for each amino acid Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Repeat->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.[6]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with a 20% solution of piperidine in DMF for 5-10 minutes.[7]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-cyclopropylalanine-OH or Fmoc-cyclobutylalanine-OH) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). Add this activated mixture to the resin and allow it to react for 1-2 hours to form the peptide bond.[1]

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[1]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[8][9][10] The characteristic CD spectrum of an α-helix shows negative bands at approximately 208 nm and 222 nm and a positive band around 192 nm. The mean residue ellipticity at 222 nm ([θ]222) is often used to quantify the helical content.

Diagram of CD Spectroscopy Workflow

CD_Workflow Sample_Prep Sample Preparation (Peptide in Buffer) Instrument_Setup Instrument Setup (Wavelength Range, Temp.) Sample_Prep->Instrument_Setup Blank_Scan Blank Scan (Buffer Only) Instrument_Setup->Blank_Scan Sample_Scan Sample Scan Blank_Scan->Sample_Scan Data_Processing Data Processing (Blank Subtraction, Conversion to MRE) Sample_Scan->Data_Processing Analysis Secondary Structure Analysis Data_Processing->Analysis

Caption: Workflow for analyzing peptide secondary structure using CD spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the purified peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region. Accurately determine the peptide concentration, as this is critical for calculating the mean residue ellipticity.[9]

  • Instrument Setup: Set up the CD spectrometer to scan in the far-UV range (e.g., 190-260 nm). Use a quartz cuvette with an appropriate path length (e.g., 1 mm). Control the temperature of the sample holder as required.

  • Blank Spectrum: Record a spectrum of the buffer alone to serve as a baseline.

  • Sample Spectrum: Record the spectrum of the peptide solution.

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg × MRW) / (c × l × 10) where mdeg is the observed ellipticity, MRW is the mean residue weight, c is the concentration in mg/mL, and l is the path length in cm.

  • Analysis: Analyze the shape of the CD spectrum to qualitatively assess the secondary structure. Calculate the percent helicity using the mean residue ellipticity at 222 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR spectroscopy provides detailed, residue-specific information about the three-dimensional structure of peptides in solution.[6][11][12] Key experiments include TOCSY (Total Correlation Spectroscopy) for assigning spin systems to specific amino acid residues and NOESY (Nuclear Overhauser Effect Spectroscopy) for identifying through-space proximities between protons, which are used to calculate the peptide's structure.

Diagram of NMR Spectroscopy Workflow

NMR_Workflow Sample_Prep Sample Preparation (Peptide in Solvent, e.g., H2O/D2O) Data_Acquisition Data Acquisition (1D, 2D TOCSY, 2D NOESY) Sample_Prep->Data_Acquisition Resonance_Assignment Resonance Assignment Data_Acquisition->Resonance_Assignment NOE_Analysis NOE Restraint Generation Resonance_Assignment->NOE_Analysis Structure_Calculation Structure Calculation & Refinement NOE_Analysis->Structure_Calculation Validation Structure Validation Structure_Calculation->Validation

Caption: General workflow for peptide structure determination by 2D NMR spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable solvent, typically a mixture of H2O/D2O (9:1) to allow for the observation of amide protons. The peptide concentration should be in the millimolar range.[13]

  • Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY and NOESY experiments, on a high-field NMR spectrometer.

  • Resonance Assignment: Use the TOCSY spectrum to identify the spin systems of the individual amino acid residues. Then, use the NOESY spectrum to sequentially connect these spin systems along the peptide backbone.

  • NOE Restraint Generation: Identify and quantify the cross-peaks in the NOESY spectrum. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing distance restraints.

  • Structure Calculation: Use a molecular dynamics program to calculate a family of 3D structures that are consistent with the experimental NOE distance restraints.

  • Structure Validation: Assess the quality of the calculated structures using various statistical parameters to ensure they are stereochemically reasonable and consistent with the experimental data.

Conclusion

The choice between incorporating cyclopropylalanine and cyclobutylalanine into a peptide sequence has profound and opposing effects on the resulting secondary structure. While cyclopropylalanine, based on data from its analog, tends to disrupt helices and favor turn structures, cyclobutylalanine's analog has been shown to be a potent helix promoter. This understanding, coupled with the experimental methodologies outlined in this guide, provides a rational basis for the design of conformationally constrained peptides with tailored structural and, consequently, functional properties. The ability to fine-tune peptide helicity opens up new avenues for the development of more potent and stable peptide-based drugs and research probes.

References

  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178–186.
  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1994). Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues. Peptide Research, 7(2), 60–71.
  • Bystrov, V. F. (1976). Spin-spin coupling and the conformational states of peptide systems. Progress in Nuclear Magnetic Resonance Spectroscopy, 10(2), 41–81.
  • Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of α-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747–6756.
  • Aapptec. (n.d.). Fmoc-Cpa-OH [214750-76-2]. Retrieved from [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Cα-tetrasubstituted α-amino acids: conformational preferences and optical activity. Chirality, 13(8), 462–469.
  • Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in Biochemical Sciences, 16, 350–353.
  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119–139.
  • Creative Biolabs. (n.d.). Mastering Circular Dichroism: Techniques, Troubleshooting & Advances. Retrieved from [Link]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173–180.
  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR spectroscopy: principles and practice. Academic press.
  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via introduction of cyclic amino acids. Life Sciences, 31(3), 189–199.
  • Sunresin New Materials Co. Ltd. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

  • Mhadgut, S. C., & Hruby, V. J. (2008). Design of novel β-turn peptidomimetics containing constrained cyclopropyl amino acids. The Journal of Organic Chemistry, 73(15), 5964–5971.
  • PracticalChems. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Toniolo, C. (1990). Conformationally restricted peptides through short-range cyclizations. International Journal of Peptide and Protein Research, 35(4), 287–300.
  • Marshall, G. R. (2003). The medicinal chemistry of peptides. In Burger's medicinal chemistry and drug discovery. John Wiley & Sons, Inc.
  • Gante, J. (1994). Peptidomimetics—tailed sweeteners. Angewandte Chemie International Edition in English, 33(17), 1699–1720.

Sources

Safety Operating Guide

3-Amino-2-cyclobutylpropanoic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Profile[2]

3-Amino-2-cyclobutylpropanoic acid is a non-proteinogenic amino acid often utilized as a building block in peptide synthesis or as a GABA (gamma-aminobutyric acid) analog in drug discovery.[1] Because it is a research chemical with a cyclobutyl moiety, it possesses unique structural strain and potential biological activity that necessitates strict disposal protocols beyond standard amino acids like glycine or alanine.

Crucial Directive: Treat this substance as Hazardous Waste . Do not dispose of it down the drain or in general trash, regardless of its water solubility.

Chemical Safety Snapshot
ParameterSpecification
CAS Number 132646-86-9 (racemic) / 1201593-65-8 (S-isomer)
Physical State Solid (Powder/Crystal)
Hazard Class Irritant (H315, H319, H335) .[1] Note: As an R&D substance, toxicity is often "not fully investigated." Apply the Precautionary Principle.
Reactivity Amphoteric (Zwitterionic).[1] Incompatible with strong oxidizers. The cyclobutyl ring possesses significant ring strain (~26 kcal/mol), making it susceptible to ring-opening reactions under harsh acidic/oxidative conditions.[1]

Pre-Disposal Assessment & Segregation[1][3]

Before initiating disposal, you must characterize the waste stream.[2] The presence of the cyclobutyl group and the free amine requires specific segregation to prevent accidental reactivity (e.g., exothermic ring opening or nitrosamine formation).

Segregation Logic (The "Why")
  • Isolate from Oxidizers: The primary amine group is susceptible to oxidation. Mixing with strong oxidizers (e.g., permanganates, nitrates) can lead to rapid exothermic reactions.

  • Isolate from Nitrosating Agents: Do not mix with nitrites or nitric acid waste streams. Secondary reactions could form carcinogenic nitrosamines or unstable intermediates.

  • Ring Strain Consideration: While kinetically stable, the cyclobutyl ring adds energy to the molecule. Avoid mixing with highly reactive Lewis acids which might catalyze ring-opening polymerization or rearrangement.[1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Powder)

Applicable for: Expired shelf-life reagents, spilled solids, or excess weighing material.[1]

  • Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but HDPE is preferred to prevent breakage.

  • Labeling: Apply a hazardous waste label immediately.

    • Chemical Name: Write out the full name: "3-Amino-2-cyclobutylpropanoic acid." Do not use abbreviations.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Secondary Containment: Place the sealed HDPE jar into a clear, sealable secondary bag (e.g., Ziploc) to contain any potential dust leakage.

  • Stream Designation: Deposit into the "Solid Organic / Hazardous Waste" drum.

Scenario B: Disposal of Liquid Waste (Solutions)

Applicable for: Reaction mixtures, mother liquors, or HPLC waste.

Step 1: Identify the Solvent Matrix The disposal route is dictated by the solvent, not the solute (the amino acid), provided the concentration is <5%.

Solvent MatrixDisposal StreamProtocol
Aqueous (Water/Buffer) Aqueous Hazardous Waste Adjust pH to 5–9 if safe to do so.[1] Do NOT pour down the drain. The biological activity of GABA analogs poses an environmental risk to aquatic life.
Halogenated Organic (DCM, Chloroform)Halogenated Solvent Waste Ensure the container is compatible with halogenated solvents (no metal cans).
Non-Halogenated Organic (Methanol, Ethyl Acetate)Non-Halogenated Solvent Waste Can be co-mingled with standard organic solvents (Acetone, EtOH).

Step 2: Quenching (If Reactive Reagents Present) If the solution contains residual coupling reagents (e.g., EDC, DCC) or activating groups (e.g., acid chlorides), quench the reaction with water or mild buffer before adding to the waste carboy to prevent pressurization.

Scenario C: Empty Containers & Contaminated Debris[1]
  • Triple Rinse: Triple rinse the empty reagent bottle with a solvent capable of dissolving the residue (Water or Methanol).

  • Rinsate Disposal: Collect the rinsate and dispose of it as Liquid Hazardous Waste (see Scenario B).

  • Defacing: Deface the label on the bottle using a permanent marker.

  • Final Disposal:

    • Glass: Place in "Broken/Defaced Glass" box.

    • Plastic: Place in regular trash only if triple-rinsed and no visible residue remains.[1]

  • Gloves/Weigh Boats: Dispose of chemically contaminated gloves and weigh boats into Solid Hazardous Waste , not regular trash.

Regulatory Classification (RCRA Context)

For US-based laboratories operating under EPA RCRA regulations:

  • Listing Status: 3-Amino-2-cyclobutylpropanoic acid is not specifically P-listed (acutely toxic) or U-listed.[1]

  • Characteristic Waste: It generally does not meet the definition of Ignitable (D001), Corrosive (D002), or Reactive (D003) unless mixed with solvents that do.

  • Generator Status: However, due to the "Not Fully Investigated" toxicity profile, it must be managed as a Non-Regulated Hazardous Waste (often coded as "State Regulated" depending on local laws, e.g., California or Massachusetts).

  • Self-Validating Check: If you are unsure if the waste is hazardous, RCRA regulations mandate you presume it is hazardous until proven otherwise.[1]

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the operational logic for disposing of this compound.

DisposalWorkflow cluster_legend Legend Start Waste: 3-Amino-2-cyclobutylpropanoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid (Pure/Spill) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidAction 1. Place in HDPE Jar 2. Label 'Toxic/Irritant' 3. Segregate from Oxidizers Solid->SolidAction SolventCheck Identify Solvent Matrix Liquid->SolventCheck SolidBin Stream: Solid Hazardous Waste SolidAction->SolidBin Aqueous Aqueous Matrix SolventCheck->Aqueous Halo Halogenated Organic (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Organic (MeOH, EtOAc) SolventCheck->NonHalo AqBin Stream: Aqueous Hazardous (NO DRAIN DISPOSAL) Aqueous->AqBin HaloBin Stream: Halogenated Waste Halo->HaloBin NonHaloBin Stream: Non-Halogenated Waste NonHalo->NonHaloBin key1 Decision Point key2 Waste Category key3 Final Stream

Caption: Operational decision tree for segregating solid and liquid waste streams of 3-Amino-2-cyclobutylpropanoic acid.

Emergency Procedures

  • Spill (Solid): Dampen a paper towel with water to prevent dust generation. Wipe up the powder. Place the towel and gloves into a hazardous waste bag. Clean the area with soap and water.[3]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[4][3][5] Remove contact lenses if present.[3] Consult a physician (SDS Section 4).

  • Skin Contact: Wash with plenty of soap and water.[3] If irritation occurs (redness/itching), seek medical advice.[4]

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-3-(2-nitrophenyl)propionic acid (Analogous Hazard Data). Retrieved from [1]

  • United States Environmental Protection Agency (EPA). (2025).[6] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [1]

  • University of Wisconsin-Madison. (2025).[1] Disposal of Used/Unwanted Chemicals.[2][7][8][9] Retrieved from [1]

  • ChemicalBook. (2025).[5] (S)-2-Amino-3-cyclobutylpropanoic acid Product Information & CAS 1201593-65-8.[1][10][11] Retrieved from [1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.